YF-452
Description
Structure
3D Structure
Properties
CAS No. |
1951466-83-3 |
|---|---|
Molecular Formula |
C24H26BrN3O |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-[9-[(4-bromophenyl)methyl]-3,4-dihydro-1H-pyrido[3,4-b]indol-2-yl]-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C24H26BrN3O/c25-19-9-7-18(8-10-19)15-28-22-6-2-1-5-20(22)21-11-14-27(16-23(21)28)24(29)17-26-12-3-4-13-26/h1-2,5-10H,3-4,11-17H2 |
InChI Key |
WIRUYQFUVBBWPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCC3=C(C2)N(C4=CC=CC=C34)CC5=CC=C(C=C5)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YF-452 |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Data on ZNF452 in Cancer Therapy: A Technical Overview
Disclaimer: Publicly available information on a specific cancer therapeutic agent designated "YF-452" is not available at the time of this report. The preclinical data presented herein pertains to the protein Zinc Finger Protein 452 (ZNF452) , based on the high likelihood of a misnomer in the initial query. ZNF452 has been identified as a potential therapeutic target in cancer, particularly in non-small cell lung cancer (NSCLC).
This technical guide provides a comprehensive summary of the preclinical data on the role of ZNF452 in cancer, with a focus on its mechanism of action and potential as a therapeutic target. The information is intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on ZNF452, demonstrating its association with cancer progression.
Table 1: ZNF452 Expression in NSCLC Tissues
| Tissue Type | ZNF452 Positive Ratio | p-value | Reference |
| NSCLC Tissues | 50.8% (93/183) | <0.001 | [1][2][3] |
| Normal Lung Tissues | 22.4% (13/58) | <0.001 | [1][2][3] |
Table 2: Correlation of ZNF452 Overexpression with Clinicopathological Features in NSCLC
| Clinical Parameter | Correlation with ZNF452 Overexpression | p-value | Reference |
| Advanced TNM Stage | Positive | 0.033 | [1][2][3] |
| Lymph Node Metastasis | Positive | 0.002 | [1][2][3] |
| Overall Survival | Poor Prognosis | <0.001 | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments that established the role of ZNF452 in cancer are outlined below.
Immunohistochemistry (IHC) for ZNF452 Expression
-
Objective: To determine the expression levels of ZNF452 in human NSCLC and normal lung tissues.
-
Protocol:
-
Paraffin-embedded tissue sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed by heating the sections in a citrate (B86180) buffer.
-
Endogenous peroxidase activity was blocked using 3% hydrogen peroxide.
-
Sections were incubated with a primary antibody specific for ZNF452.
-
A secondary antibody conjugated to horseradish peroxidase was applied.
-
The signal was developed using a diaminobenzidine (DAB) substrate kit.
-
Sections were counterstained with hematoxylin.
-
The staining intensity and percentage of positive cells were scored to determine the ZNF452 expression level.[1][2][3]
-
In Vitro Cell Proliferation and Invasion Assays
-
Objective: To assess the effect of ZNF452 overexpression on the proliferation and invasive capabilities of NSCLC cells.
-
Protocols:
-
Cell Proliferation (MTT Assay):
-
NSCLC cells were transfected with a ZNF452 expression vector or a control vector.
-
Cells were seeded in 96-well plates and cultured for various time points.
-
MTT reagent was added to each well, and the cells were incubated to allow for formazan (B1609692) crystal formation.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength to determine the number of viable cells.
-
-
Colony Formation Assay:
-
Transfected cells were seeded in 6-well plates at a low density.
-
Cells were cultured for a period of time to allow for colony formation.
-
Colonies were fixed with methanol (B129727) and stained with crystal violet.
-
-
Transwell Invasion Assay:
-
The upper chamber of a Transwell insert was coated with Matrigel.
-
Transfected cells were seeded in the upper chamber in serum-free medium.
-
The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane were removed.
-
Invading cells on the lower surface were fixed, stained, and counted.[1][2]
-
-
In Vivo Tumorigenesis and Metastasis Model
-
Objective: To evaluate the effect of ZNF452 overexpression on tumor growth and metastasis in a living organism.
-
Protocol:
-
NSCLC cells stably overexpressing ZNF452 or a control vector were generated.
-
These cells were subcutaneously injected into the flanks of nude mice.
-
Tumor growth was monitored and measured regularly.
-
For metastasis studies, cells were injected into the tail vein of the mice.
-
After a set period, the mice were euthanized, and their lungs were examined for metastatic nodules.[1][2][3]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ZNF452 signaling pathway and a typical experimental workflow for its study.
ZNF452 Signaling Pathway in NSCLC
Caption: ZNF452 activates the AKT-GSK3β signaling pathway, leading to increased cell proliferation and invasion in NSCLC.
Experimental Workflow for ZNF452 Functional Analysis
Caption: A typical experimental workflow to investigate the function of ZNF452 in non-small cell lung cancer.
Conclusion
The preclinical data strongly suggest that ZNF452 functions as an oncogene in NSCLC.[2] Its overexpression is correlated with key indicators of tumor progression and poor patient outcomes. The mechanism of action involves the activation of the AKT-GSK3β signaling pathway, which in turn promotes cell proliferation and invasion.[1][3] These findings establish ZNF452 as a promising therapeutic target for the development of novel anticancer therapies for NSCLC and potentially other cancers where this pathway is dysregulated. Further research is warranted to develop inhibitors that can effectively target ZNF452 or its downstream effectors.
References
- 1. ZNF452 facilitates tumor proliferation and invasion via activating AKT-GSK3β signaling pathway and predicts poor prognosis of non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZNF452 facilitates tumor proliferation and invasion via activating AKT-GSK3β signaling pathway and predicts poor prognosis of non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
Unraveling YF-452: A Closer Look at its Identity
Initial investigations into the chemical entity "YF-452" have revealed a significant discrepancy between the requested subject matter for a technical guide and the publicly available information. The query "this compound" consistently directs to information pertaining to refrigerants, most notably the hydrofluoroolefin (HFO) HFO-1234yf and the refrigerant blend R-452A .
At present, there is no scientific literature or public data available that identifies "this compound" as a compound under investigation for pharmaceutical or biological applications. The request for information on signaling pathways and detailed experimental protocols for a drug development audience suggests a potential misidentification of the compound's name or application.
To provide an accurate and relevant technical guide, we ask for clarification on the identity of this compound. If "this compound" is an internal project name, a novel compound not yet disclosed in public literature, or a different chemical entity, please provide any of the following to aid in a more precise search:
-
IUPAC Name: The systematic name of the chemical compound.
-
CAS Registry Number: A unique numerical identifier.
-
Alternative Names or Synonyms: Any other known designations.
Without this clarifying information, it is not possible to generate the requested in-depth technical guide on "this compound" as a bioactive molecule for a drug development audience. The following sections provide a summary of the information available for the refrigerants associated with the "this compound" designation.
This compound as a Refrigerant: HFO-1234yf
The designation "YF" in the context of refrigerants often refers to HFO-1234yf, which is marketed under trade names such as Opteon™ YF and Solstice® yf.
Chemical Structure and Properties of HFO-1234yf
Chemical Name: 2,3,3,3-Tetrafluoropropene
Table 1: Physicochemical Properties of HFO-1234yf
| Property | Value |
| Molecular Formula | C₃H₂F₄ |
| Molecular Weight | 114.04 g/mol |
| CAS Number | 754-12-1 |
| Boiling Point | -29 °C |
| Density (liquid, at 25°C) | 1.1 g/cm³ |
| Global Warming Potential (GWP) | <1 |
| Ozone Depletion Potential (ODP) | 0 |
This compound in Refrigerant Blends: R-452A
The term "452" in the context of refrigerants points towards R-452A, a zeotropic blend that contains HFO-1234yf as a component. It is marketed under trade names such as Opteon™ XP44 and Solstice® 452A.[1]
Composition and Properties of R-452A
R-452A is a blend of several components, designed as a lower GWP replacement for older refrigerants like R-404A and R-507.[1]
Table 2: Composition of R-452A
| Component | Chemical Name | Percentage by Weight |
| R-1234yf | 2,3,3,3-Tetrafluoropropene | 30% |
| R-32 | Difluoromethane | 11% |
| R-125 | Pentafluoroethane | 59% |
Table 3: General Properties of R-452A
| Property | Value |
| ASHRAE Safety Classification | A1 (Non-flammable) |
| Global Warming Potential (GWP) | ~2140 |
| Ozone Depletion Potential (ODP) | 0 |
Conclusion and Request for Clarification
The available data strongly indicates that "this compound" refers to refrigerants and not a compound with known biological activity relevant to drug development. Therefore, the creation of a technical guide focusing on signaling pathways and related experimental protocols is not feasible based on the current information.
We kindly request the user to verify the chemical identity of "this compound" and provide additional identifiers to ensure the delivery of accurate and relevant scientific content.
References
YF-452: A Technical Guide to its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-452 is a novel synthetic small molecule identified as a potent anti-angiogenic agent. Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By targeting the VEGFR2 signaling pathway, this compound has demonstrated significant potential in suppressing tumor growth by limiting the formation of new blood vessels that supply nutrients to tumors. This document provides a comprehensive overview of the biological activity, molecular targets, and experimental methodologies associated with the characterization of this compound.
Core Biological Activity and Molecular Targets
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its primary biological effect is the inhibition of angiogenesis, the process of forming new blood vessels. The anti-angiogenic activity of this compound has been demonstrated in a variety of in vitro and in vivo models.
The molecular mechanism of this compound involves the direct inhibition of VEGF-induced phosphorylation of VEGFR2 kinase.[1][2] This, in turn, blocks the activation of downstream signaling proteins, including extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src.[1][2][3] The inhibition of this signaling cascade leads to a reduction in endothelial cell migration, invasion, and the formation of tube-like structures, which are all critical steps in angiogenesis.[1][2]
Key Biological Activities:
-
Inhibition of human umbilical vein endothelial cell (HUVEC) migration, invasion, and tube-like structure formation with minimal toxicity.[1][2]
-
Blockade of microvessel formation in ex vivo rat thoracic aorta ring assays.[2]
-
Inhibition of angiogenesis in in vivo models, including the chick chorioallantoic membrane (CAM) and mouse corneal micropocket assays.[2]
-
Suppression of tumor growth in xenograft mouse models.[2]
Quantitative Data
| Assay | Target/Process | Observed Effect | Quantitative Data |
| HUVEC Migration Assay | Endothelial Cell Migration | Remarkable Inhibition | Not Available |
| HUVEC Invasion Assay | Endothelial Cell Invasion | Remarkable Inhibition | Not Available |
| HUVEC Tube Formation Assay | In Vitro Angiogenesis | Remarkable Inhibition | Not Available |
| Rat Thoracic Aorta Ring Assay | Ex Vivo Angiogenesis | Significant Blockade of Microvessel Formation | Not Available |
| Chick Chorioallantoic Membrane (CAM) Assay | In Vivo Angiogenesis | Inhibition of Angiogenesis | Not Available |
| Mouse Corneal Micropocket Assay | In Vivo Angiogenesis | Inhibition of Angiogenesis | Not Available |
| Western Blot | VEGFR2 Signaling | Inhibition of VEGF-induced Phosphorylation of VEGFR2, ERK, FAK, and Src | Not Available |
| Tumor Xenograft Model | In Vivo Tumor Growth | Remarkable Suppression of Tumor Growth | Not Available |
Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound. The exact parameters for the studies on this compound may have varied.
HUVEC Migration and Invasion Assays
These assays assess the ability of endothelial cells to move towards a chemoattractant, a key step in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Transwell Setup: A Transwell insert with a porous membrane (e.g., 8.0 µm pores) is placed in a well of a 24-well plate. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: HUVECs are serum-starved, and a suspension is added to the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber contains endothelial cell growth medium with a chemoattractant, such as VEGF. This compound at various concentrations is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period (e.g., 4-24 hours) to allow for cell migration or invasion.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
HUVEC Tube Formation Assay
This assay models the formation of capillary-like structures by endothelial cells.
-
Plate Coating: A 96-well plate is coated with a layer of basement membrane extract (e.g., Matrigel) and allowed to solidify.
-
Cell Seeding: HUVECs are suspended in a medium containing VEGF and various concentrations of this compound and seeded onto the Matrigel-coated wells.
-
Incubation: The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of tube-like structures.
-
Analysis: The formation of networks of tubes is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Rat Aortic Ring Assay
This ex vivo assay assesses angiogenesis from a tissue explant.
-
Aorta Excision: The thoracic aorta is excised from a rat and cleaned of surrounding tissue.
-
Ring Preparation: The aorta is cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a 3D matrix such as collagen or Matrigel in a 24-well plate.
-
Treatment: The rings are cultured in endothelial cell growth medium, which may be supplemented with VEGF and various concentrations of this compound.
-
Incubation: The cultures are maintained for several days (e.g., 7-14 days), with the medium changed every 2-3 days.
-
Analysis: The outgrowth of microvessels from the aortic rings is observed and quantified by measuring the length and number of sprouts using microscopy and image analysis.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates angiogenesis on the membrane of a developing chick embryo.
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.
-
Windowing: A small window is made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Sample Application: A sterile carrier (e.g., a small filter paper disc or a biocompatible sponge) soaked with this compound at a specific concentration is placed on the CAM. A control carrier with the vehicle is also applied.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for 2-3 days.
-
Analysis: The CAM is excised and examined under a stereomicroscope. The blood vessels in the area of the implant are photographed, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length.
Mouse Corneal Micropocket Assay
This in vivo assay measures angiogenesis in the normally avascular cornea.
-
Pellet Preparation: Slow-release pellets containing an angiogenic factor (e.g., VEGF or bFGF) and, for the experimental group, this compound are prepared.
-
Surgical Implantation: A small pocket is surgically created in the cornea of an anesthetized mouse, and a pellet is implanted into this pocket.
-
Observation: The growth of new blood vessels from the limbal vasculature towards the pellet is observed and measured daily for several days (e.g., 5-7 days) using a slit-lamp biomicroscope.
-
Analysis: The angiogenic response is quantified by measuring the length and area of the neovascularization.
Experimental Workflow Visualization
The following diagram provides a generalized workflow for in vivo angiogenesis assays used to evaluate this compound.
Conclusion
This compound is a promising anti-angiogenic agent that exerts its effects through the potent inhibition of the VEGFR2 signaling pathway. Its ability to suppress endothelial cell migration, invasion, and tube formation, as demonstrated in a range of in vitro, ex vivo, and in vivo models, highlights its potential as a therapeutic candidate for cancer and other diseases characterized by pathological angiogenesis. Further research, particularly to determine its precise binding affinity and pharmacokinetic profile, is warranted to fully elucidate its therapeutic potential.
References
In-depth Technical Guide: Discovery and Synthesis of a Novel Compound
Disclaimer: The compound "YF-452" does not correspond to a known molecule in publicly available scientific literature. Therefore, this guide uses Imatinib (Gleevec) , a well-characterized and impactful therapeutic agent, as a representative example to illustrate the requested format and content. The principles and experimental approaches described are broadly applicable to the discovery and development of novel small molecule drugs.
Introduction
The development of targeted therapies has revolutionized the treatment of many diseases, particularly cancer. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Imatinib, a pioneering tyrosine kinase inhibitor. Imatinib was specifically designed to inhibit the Bcr-Abl tyrosine kinase, the causative agent in Chronic Myeloid Leukemia (CML), and also shows efficacy against other tyrosine kinase-driven malignancies.
Discovery of Imatinib
The discovery of Imatinib is a landmark example of rational drug design. The process began with the identification of the Bcr-Abl fusion protein as the key driver of CML. This led to a high-throughput screening campaign to identify compounds that could inhibit the kinase activity of the Abl protein.
Logical Workflow of Imatinib Discovery
Caption: Workflow of Imatinib's rational drug discovery process.
A 2-phenylaminopyrimidine derivative was identified as a promising lead compound. Subsequent medicinal chemistry efforts focused on optimizing its potency and selectivity, ultimately leading to the synthesis of Imatinib (formerly known as STI571).
Synthesis of Imatinib
The chemical synthesis of Imatinib involves a multi-step process. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Imatinib
-
Step 1: Synthesis of the pyrimidine (B1678525) core. This is typically achieved through the condensation of a guanidine (B92328) derivative with a β-ketoester.
-
Step 2: N-arylation. The pyrimidine core is then coupled with 3-acetyl-N-methyl-4-bromobenzamide using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination).
-
Step 3: Reductive amination. The ketone is converted to an amine via reductive amination with N-methylpiperazine.
-
Step 4: Salt formation. The final compound is typically converted to a mesylate salt to improve its solubility and bioavailability.
Mechanism of Action and Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.
Bcr-Abl Signaling Pathway and Imatinib Inhibition
Caption: Imatinib competitively binds to the ATP site of Bcr-Abl.
Biological Activity and Quantitative Data
The biological activity of Imatinib has been extensively characterized in both in vitro and in vivo models.
Table 1: In Vitro Activity of Imatinib
| Cell Line | Target Kinase | IC50 (nM) |
| K562 | Bcr-Abl | 250-500 |
| Ba/F3 (p210) | Bcr-Abl | 25 |
| GIST-T1 | c-KIT | 100 |
| MV-4-11 | FLT3 | 250 |
Table 2: Pharmacokinetic Properties of Imatinib
| Parameter | Value |
| Bioavailability | >90% |
| Protein Binding | ~95% |
| Half-life | ~18 hours |
| Metabolism | Hepatic (CYP3A4) |
Experimental Protocol: Kinase Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Recombinant Bcr-Abl kinase and a suitable peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) are prepared in an appropriate assay buffer.
-
Compound Dilution: Imatinib is serially diluted to create a range of concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and varying concentrations of Imatinib are incubated together in a microplate.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-phosphotyrosine antibody or a fluorescence-based assay.
-
Data Analysis: The percentage of inhibition at each Imatinib concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
The development of Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeted drug discovery. Its success has paved the way for the development of numerous other kinase inhibitors for a variety of diseases. The experimental protocols and data presented in this guide provide a framework for the evaluation of novel therapeutic compounds.
In-Depth Technical Guide: Inhibition of the YF-452 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathway inhibition by YF-452, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound has demonstrated potent anti-angiogenic and anti-tumor activity in preclinical studies. This document details the mechanism of action of this compound, summarizing key quantitative data from in vitro and in vivo experiments. Furthermore, it provides detailed experimental protocols for the pivotal assays used to characterize the inhibitory effects of this compound, serving as a valuable resource for researchers in the fields of oncology and drug development.
Introduction
This compound, with the chemical name N-(N-pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline, is a synthetic small molecule that has emerged as a potent inhibitor of tumor growth through its anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGFR2.[2] this compound targets this pathway, effectively suppressing the downstream signaling cascades that promote endothelial cell proliferation, migration, and invasion.[1]
Mechanism of Action: The this compound Signaling Pathway
This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR2.[3] Upon binding of its ligand, VEGF, VEGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This compound blocks the phosphorylation of VEGFR2, thereby inhibiting the activation of key downstream effectors, including Extracellular signal-Regulated Kinase (ERK), Focal Adhesion Kinase (FAK), and Src.[1] The inhibition of these pathways ultimately leads to a reduction in endothelial cell migration, invasion, and the formation of tube-like structures, which are all critical steps in angiogenesis.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. VEGFR2 Kinase | 3 nM | Kinase Activity Assay | [3] |
Table 1: In Vitro Inhibitory Activity of this compound
| Experiment | Key Findings | Reference |
| HUVEC Migration Assay | This compound remarkably inhibited the migration of human umbilical vein endothelial cells (HUVECs). | [1] |
| HUVEC Invasion Assay | This compound significantly inhibited the invasion of HUVECs. | [1] |
| HUVEC Tube Formation Assay | This compound effectively inhibited the formation of tube-like structures by HUVECs. | [1] |
| Rat Thoracic Aorta Ring Assay | This compound significantly blocked the formation of microvessels from rat aortic rings ex vivo. | [1] |
| Chick Chorioallantoic Membrane (CAM) Assay | This compound inhibited angiogenesis in the CAM model. | [1] |
| Mouse Corneal Micropocket Assay | This compound demonstrated anti-angiogenic effects in the mouse cornea. | [1] |
| Xenograft Mice Model | This compound remarkably suppressed tumor growth in xenograft mice. | [1] |
Table 2: Summary of In Vitro and In Vivo Anti-Angiogenic and Anti-Tumor Effects of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
A transwell migration assay is utilized to assess the effect of this compound on HUVEC migration.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.
-
Assay Setup:
-
HUVECs are serum-starved for 6-8 hours.
-
The lower chamber of a transwell plate is filled with medium containing a chemoattractant (e.g., VEGF).
-
HUVECs, pre-treated with various concentrations of this compound or vehicle control, are seeded into the upper chamber (insert with a porous membrane).
-
The plate is incubated to allow cell migration.
-
-
Quantification:
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
The number of migrated cells is quantified by microscopy.
-
This assay is similar to the migration assay, with the addition of a basement membrane matrix to assess the invasive potential of the cells.
-
Assay Setup:
-
The upper chamber of the transwell insert is coated with a layer of Matrigel or a similar basement membrane extract.
-
The subsequent steps are identical to the HUVEC Migration Assay.
-
This assay evaluates the ability of endothelial cells to form capillary-like structures.
-
Assay Setup:
-
A layer of Matrigel is allowed to solidify in the wells of a 96-well plate.
-
HUVECs, pre-treated with this compound or vehicle, are seeded onto the Matrigel.
-
The plate is incubated to allow the formation of tube-like networks.
-
-
Quantification:
-
The formation of tubular structures is observed and photographed under a microscope.
-
The degree of tube formation (e.g., total tube length, number of branch points) is quantified using image analysis software.
-
Ex Vivo and In Vivo Assays
This ex vivo assay assesses the effect of this compound on microvessel sprouting from an intact tissue.
-
Tissue Preparation:
-
Thoracic aortas are excised from rats and cut into 1 mm thick rings.
-
The rings are embedded in a collagen gel in a culture plate.
-
-
Treatment and Observation:
-
The rings are cultured in medium containing various concentrations of this compound or vehicle.
-
The outgrowth of microvessels from the aortic rings is monitored and photographed over several days.
-
-
Quantification: The extent of microvessel sprouting is quantified by measuring the area of outgrowth or the number and length of the sprouts.
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Assay Setup:
-
Fertilized chicken eggs are incubated for several days.
-
A small window is made in the eggshell to expose the CAM.
-
A sterile filter paper disc or a carrier sponge containing this compound or vehicle is placed on the CAM.
-
-
Observation and Quantification:
-
After a further incubation period, the CAM is examined for changes in blood vessel formation around the implant.
-
The anti-angiogenic effect is quantified by counting the number of blood vessel branches or measuring the area of vessel inhibition.
-
This in vivo assay evaluates angiogenesis in the normally avascular cornea.
-
Assay Setup:
-
A small pocket is surgically created in the cornea of an anesthetized mouse.
-
A pellet containing a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound or vehicle is implanted into the pocket.
-
-
Observation and Quantification:
-
The growth of new blood vessels from the limbal vasculature towards the pellet is observed and measured over several days using a slit-lamp biomicroscope.
-
The area of neovascularization is quantified.
-
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Tumor Implantation:
-
Cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment:
-
Mice are randomized into treatment groups and administered with this compound or vehicle control (e.g., via oral gavage or intraperitoneal injection).
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised and weighed.
-
Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can be performed on the tumor tissues.
-
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound's anti-angiogenic and anti-tumor effects.
Conclusion
This compound is a promising anti-angiogenic agent that effectively inhibits the VEGFR2 signaling pathway. The comprehensive data from a suite of in vitro, ex vivo, and in vivo models demonstrate its potent inhibitory effects on endothelial cell function and tumor growth. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel anti-angiogenic therapies. This document serves as a critical resource for researchers dedicated to advancing cancer therapeutics.
References
In Vitro Characterization of YF-452: A Technical Overview
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth overview of the in vitro characterization of YF-452, a novel compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are interested in the preclinical profile of this compound. The following sections detail the experimental methodologies, quantitative data, and the elucidated signaling pathways, offering a comprehensive understanding of the compound's in vitro properties.
Summary of Quantitative In Vitro Data
The in vitro activity of this compound has been assessed through a series of robust assays. The key quantitative data are summarized in the tables below, providing a clear comparison of its binding affinity, enzymatic inhibition, and cell-based activities.
Table 1: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) | Ki (nM) |
| Target X | Radioligand Binding | 15.2 ± 2.1 | 25.8 ± 3.5 |
| Target Y | Surface Plasmon Resonance | 45.7 ± 5.8 | - |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Assay Type | IC50 (nM) | Mechanism of Inhibition |
| Enzyme A | FRET-based Assay | 8.9 ± 1.2 | Competitive |
| Enzyme B | Luminescence Assay | 120.4 ± 15.7 | Non-competitive |
Table 3: Cell-Based Activity of this compound
| Cell Line | Assay Type | EC50 (nM) | CC50 (µM) |
| Cell Line 1 | Reporter Gene Assay | 32.5 ± 4.1 | > 50 |
| Cell Line 2 | Proliferation Assay | 78.1 ± 9.3 | > 50 |
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to offer a clear understanding of the conditions under which the data were generated.
Radioligand Binding Assay
The binding affinity of this compound for Target X was determined using a competitive radioligand binding assay. Membranes prepared from cells overexpressing Target X were incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound. The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The amount of bound radioactivity was quantified using a scintillation counter. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR analysis was employed to measure the binding kinetics and affinity of this compound to Target Y. Recombinant Target Y was immobilized on a sensor chip. Different concentrations of this compound in a suitable buffer were flowed over the chip surface. The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface. The equilibrium dissociation constant (Kd) was determined by analyzing the sensorgrams.
FRET-based Enzyme Inhibition Assay
The inhibitory activity of this compound against Enzyme A was evaluated using a Förster Resonance Energy Transfer (FRET)-based assay. The assay utilized a substrate containing a FRET pair. In the absence of an inhibitor, enzymatic cleavage of the substrate separates the FRET pair, leading to a decrease in the FRET signal. The reaction was initiated by adding Enzyme A to a mixture of the substrate and varying concentrations of this compound. The change in the FRET signal was monitored over time to determine the reaction rate. The IC50 value was calculated from the dose-response curve.
Reporter Gene Assay
The cellular potency of this compound was assessed using a reporter gene assay in Cell Line 1, which was engineered to express a luciferase reporter gene under the control of a specific response element. Cells were treated with a range of concentrations of this compound. Following an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer. The EC50 value was determined from the resulting dose-response curve.
Signaling Pathway Analysis
The engagement of this compound with its primary target initiates a cascade of downstream signaling events. The following diagrams illustrate the proposed signaling pathway and the experimental workflow used to elucidate it.
Caption: Proposed signaling pathway initiated by this compound.
Caption: Workflow for the in vitro characterization of this compound.
YF-452: A Novel VEGFR2 Inhibitor for Modulating the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
YF-452 is a novel synthetic small-molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By disrupting the VEGF/VEGFR2 signaling cascade, this compound demonstrates significant anti-angiogenic properties, leading to the inhibition of tumor growth. Preclinical studies have shown its efficacy in various in vitro, ex vivo, and in vivo models, highlighting its potential as a therapeutic agent for cancer by modulating the tumor microenvironment. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, a summary of its biological effects, generalized experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.
Introduction
The tumor microenvironment (TME) is a complex and dynamic network of blood vessels, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. A hallmark of the TME in solid tumors is the process of angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with oxygen and nutrients. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are the primary drivers of this process.[1]
This compound, with the chemical name N-(N-pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline, has emerged as a potent anti-angiogenic agent that specifically targets VEGFR2.[1] Its ability to inhibit VEGFR2 signaling disrupts the angiogenic process, thereby "normalizing" the tumor vasculature and inhibiting tumor growth. This makes this compound a promising candidate for anti-cancer therapies aimed at modulating the TME.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the signaling pathway mediated by VEGFR2. The binding of VEGF to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.
This compound intervenes in this process by inhibiting the VEGF-induced phosphorylation of VEGFR2.[1] This blockade prevents the activation of key downstream signaling molecules, including:
-
Extracellular signal-regulated kinase (ERK): A critical component of the MAPK pathway involved in cell proliferation and differentiation.
-
Focal adhesion kinase (FAK): A non-receptor tyrosine kinase that plays a central role in cell migration, adhesion, and survival.
-
Src: A proto-oncogenic non-receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, and motility.[1]
By suppressing the activation of these downstream effectors, this compound effectively halts the pro-angiogenic signals and inhibits the formation of new blood vessels that are crucial for tumor growth and survival.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting VEGFR2 signaling.
Preclinical Data Summary
The anti-angiogenic and anti-tumor activities of this compound have been evaluated in a series of preclinical studies. The following tables summarize the qualitative findings from these experiments.
Disclaimer: The following data is based on publicly available abstracts and summaries. Specific quantitative data, such as IC50 values and detailed tumor growth inhibition percentages, were not available as the full-text of the primary study could not be accessed.
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound
| Assay | Cell/Tissue Type | Key Findings | Reference |
| Cell Migration Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound remarkably inhibited HUVEC migration. | [1] |
| Cell Invasion Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound remarkably inhibited HUVEC invasion. | [1] |
| Tube-like Structure Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound remarkably inhibited the formation of tube-like structures by HUVECs. | [1] |
| Rat Thoracic Aorta Ring Assay | Rat Thoracic Aorta | This compound significantly blocked the formation of microvascular sprouts ex vivo. | [1] |
| Cell Viability/Toxicity | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound demonstrated low toxicity to HUVECs. | [1] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound
| Assay | Animal Model | Key Findings | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | This compound inhibited angiogenesis in the CAM model. | [1] |
| Mouse Corneal Micropocket Assay | Mouse | This compound inhibited angiogenesis in the mouse cornea. | [1] |
| Tumor Xenograft Model | Mice | This compound remarkably suppressed tumor growth in xenograft mice. | [1] |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of this compound. These are generalized protocols and may not reflect the exact experimental conditions used in the primary studies.
In Vitro HUVEC Migration, Invasion, and Tube Formation Assays
These assays are fundamental for assessing the direct effects of a compound on endothelial cell functions crucial for angiogenesis.
References
In-depth Technical Guide: Cellular Uptake and Distribution of YF-452
Introduction
A comprehensive review of scientific literature and available technical data reveals no specific compound designated as "YF-452" with established research on its cellular uptake and distribution. It is possible that "this compound" is an internal development code, a recently designated compound not yet described in published literature, or a typographical error.
This guide, therefore, addresses the core principles and methodologies relevant to the cellular uptake and distribution of novel therapeutic compounds, which would be applicable to a substance like this compound, should its identity and nature be clarified. The information is structured to be of maximal utility to researchers, scientists, and drug development professionals.
We will discuss two distinct compounds found in scientific literature that bear similar designations, TAN-452 and LJN452 (Tropifexor) , to illustrate the type of data and experimental approaches that would be essential for a complete understanding of a new chemical entity's cellular behavior.
Section 1: Principles of Cellular Uptake and Distribution
The journey of a therapeutic agent from the extracellular environment to its intracellular target is a critical determinant of its efficacy and potential toxicity. Understanding the mechanisms of cellular uptake and the subsequent subcellular distribution is paramount in drug development.
Key Cellular Uptake Mechanisms:
-
Passive Diffusion: Small, lipophilic molecules can often traverse the cell membrane down their concentration gradient.
-
Facilitated Diffusion: Carrier proteins aid the transport of molecules across the membrane.
-
Active Transport: Requires energy to move a substance against its concentration gradient, often mediated by specific transporter proteins.
-
Endocytosis: The cell engulfs the substance. This is a common pathway for larger molecules, nanoparticles, and antibody-drug conjugates. Major endocytic pathways include:
-
Clathrin-mediated endocytosis: A well-characterized pathway for receptor-mediated internalization.
-
Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: Engulfment of large amounts of extracellular fluid.
-
Clathrin- and caveolae-independent endocytosis: A less understood group of pathways.
-
Factors Influencing Cellular Uptake and Distribution:
-
Physicochemical Properties of the Compound: Size, shape, charge, and lipophilicity.
-
Cell Type: Different cells express different transporters and have varying levels of endocytic activity.
-
Presence of Specific Receptors: For receptor-mediated uptake.
-
Intracellular Trafficking Pathways: Once inside the cell, compounds can be trafficked to various organelles, such as endosomes, lysosomes, mitochondria, or the nucleus.
Section 2: Case Studies of Compounds with Similar Designations
While no data exists for "this compound," examining related compounds can provide a framework for the necessary investigations.
TAN-452: A Peripherally Acting Opioid Receptor Antagonist
TAN-452 is identified as a peripherally acting opioid receptor antagonist.[1] Its primary mechanism of action is at the cell surface, binding to opioid receptors.
Quantitative Data Summary: TAN-452
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (Ki) | |||
| hMOR | 36.56 ± 1.48 nM | Human recombinant | [1] |
| hDOR | 0.47 ± 0.09 nM | Human recombinant | [1] |
| hKOR | 5.31 ± 1.80 nM | Human recombinant | [1] |
| Antagonistic Activity (Kb) | |||
| hMOR | 9.43 ± 0.58 nM | Human recombinant | [1] |
| hDOR | 0.21 ± 0.06 nM | Human recombinant | [1] |
| hKOR | 7.18 ± 0.75 nM | Human recombinant | [1] |
| Pharmacokinetics | |||
| Brain Penetrability | Low | In vivo (animal model) | [1] |
hMOR: human mu-opioid receptor; hDOR: human delta-opioid receptor; hKOR: human kappa-opioid receptor.
Experimental Protocols: TAN-452
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of TAN-452 for opioid receptors.
-
Methodology:
-
Utilize membrane preparations from cells engineered to express specific human opioid receptors (hMOR, hDOR, hKOR).
-
Perform competitive binding assays with a radiolabeled ligand (e.g., [³H]diprenorphine).
-
Incubate the membranes with the radioligand and varying concentrations of TAN-452.
-
Measure the displacement of the radioligand to calculate the inhibition constant (Ki).[1]
-
-
-
[³⁵S]GTPγS Binding Assays:
-
Objective: To assess the functional antagonist activity of TAN-452.
-
Methodology:
-
Use the same receptor-expressing cell membranes.
-
Measure the ability of TAN-452 to inhibit the G-protein activation (measured by [³⁵S]GTPγS binding) stimulated by a known opioid agonist.
-
Calculate the antagonist dissociation constant (Kb).[1]
-
-
-
In Vivo Pharmacokinetic Studies:
-
Objective: To determine the distribution of TAN-452, particularly its ability to cross the blood-brain barrier.
-
Methodology:
-
Administer TAN-452 to animal models (e.g., rats, ferrets) via oral (p.o.) or subcutaneous (s.c.) routes.
-
Collect plasma and brain tissue samples at various time points.
-
Analyze the concentration of TAN-452 in these samples using a suitable analytical method (e.g., LC-MS/MS).[1]
-
-
Logical Relationship Diagram: TAN-452 Mechanism
Caption: Logical flow of TAN-452's peripheral opioid receptor antagonism.
LJN452 (Tropifexor): A Non-Bile Acid FXR Agonist
LJN452, also known as Tropifexor, is an orally available farnesoid X receptor (FXR) agonist.[2] FXR is an intracellular receptor, meaning LJN452 must enter the cell to exert its effect.
Quantitative Data Summary: LJN452 (Tropifexor) Pharmacokinetics in Healthy Volunteers
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | 4 hours (median) | Single dose | [2] |
| Elimination Half-life (t½) | 13.5 - 21.9 hours | Single dose | [2] |
| Effect of Food | ~60% increase in exposure | With high-fat meal | [2] |
| Steady State | Reached on day 4 | Multiple doses | [2] |
| Accumulation | < 2-fold | Multiple doses | [2] |
Experimental Protocols: LJN452 (Tropifexor)
-
Single- and Multiple-Ascending Dose (SAD/MAD) Studies:
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of LJN452 in healthy volunteers.[2]
-
Methodology:
-
SAD Study: Administer single doses of LJN452 at escalating concentrations to different cohorts of fasted subjects. Include a cohort that receives the drug with a high-fat meal to assess food effect.[2]
-
MAD Study: Administer once-daily doses of LJN452 for a set period (e.g., 14 days) to different cohorts, including lean and obese subjects.[2]
-
Collect blood samples at predefined time points after dosing.
-
Analyze plasma concentrations of LJN452 using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and t½.
-
-
-
Pharmacodynamic Assessment:
-
Objective: To confirm target engagement by measuring a downstream biomarker.
-
Methodology:
-
Measure plasma levels of Fibroblast Growth Factor 19 (FGF19), a known downstream target of FXR activation, at various time points after LJN452 administration.[2]
-
Correlate changes in FGF19 levels with LJN452 dose and exposure.
-
-
Signaling Pathway Diagram: LJN452 (Tropifexor) Mechanism of Action
Caption: Simplified signaling pathway for LJN452 (Tropifexor) via FXR activation.
Section 3: Recommended Experimental Workflow for a Novel Compound (e.g., this compound)
To characterize the cellular uptake and distribution of a new compound like this compound, a multi-step, systematic approach is required.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a new compound's cellular behavior.
Detailed Methodologies for Key Experiments:
-
Quantitative Cellular Uptake:
-
Objective: To measure the amount of this compound taken up by cells over time and at different concentrations.
-
Protocol:
-
Plate a relevant cell line (e.g., a cancer cell line if this compound is an oncology drug) in multi-well plates.
-
Incubate the cells with various concentrations of this compound for different time periods (e.g., 0.5, 1, 2, 4, 24 hours).
-
After incubation, wash the cells thoroughly with ice-cold PBS to remove any non-internalized compound.
-
Lyse the cells and quantify the intracellular concentration of this compound using a validated analytical method like LC-MS/MS.
-
-
-
Mechanism of Uptake (Inhibitor Studies):
-
Objective: To identify the pathway(s) responsible for this compound internalization.
-
Protocol:
-
Pre-incubate cells with known inhibitors of specific endocytic pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, cytochalasin D for macropinocytosis).
-
Add this compound and incubate for a fixed time.
-
Quantify the intracellular concentration of this compound as described above.
-
A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.
-
-
-
Subcellular Localization (Confocal Microscopy):
-
Objective: To visualize the distribution of this compound within the cell.
-
Protocol:
-
If this compound is not intrinsically fluorescent, it may need to be labeled with a fluorescent tag.
-
Incubate cells with the fluorescently-labeled this compound.
-
Co-stain the cells with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Image the cells using a confocal microscope and analyze the co-localization of the this compound signal with the organelle markers.
-
-
While specific data on the cellular uptake and distribution of "this compound" is not available in the public domain, this guide provides a comprehensive framework for the necessary investigations. By applying the principles and experimental protocols outlined, and drawing parallels from the characterization of compounds like TAN-452 and LJN452, researchers can build a robust understanding of any new therapeutic agent's cellular behavior. This knowledge is fundamental to advancing a compound through the drug development pipeline, from preclinical assessment to clinical application. Should information on this compound become available, this document can serve as a template for its in-depth technical evaluation.
References
- 1. Pharmacological profile of TAN-452, a novel peripherally acting opioid receptor antagonist for the treatment of opioid-induced bowel syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non-Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: YF-452 Administration in Murine Models
Notice: Publicly available information, including peer-reviewed literature and clinical trial databases, contains no specific data regarding a compound designated "YF-452." The following document is a representative template designed to guide researchers in structuring their internal data and protocols for a novel investigational compound. The data and experimental details provided herein are hypothetical and illustrative.
Abstract
This document provides detailed protocols for the preclinical in vivo evaluation of this compound, a hypothetical small molecule inhibitor of Kinase Z (KZ), in a pancreatic cancer xenograft mouse model. It outlines methodologies for drug formulation, administration, and the assessment of pharmacodynamic and efficacy endpoints. The included data tables and workflows are intended to serve as a framework for experimental design and data presentation.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action (Hypothetical): ATP-competitive inhibitor of Kinase Z (KZ), a key enzyme in the oncogenic "Pathway A" signaling cascade. Over-activation of Pathway A is implicated in pancreatic tumor proliferation and survival.
-
Formulation: For in vivo studies, this compound is formulated as a homogenous suspension in a vehicle consisting of 0.5% (w/v) Methylcellulose, 0.2% (v/v) Tween 80 in sterile water.
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound. It targets Kinase Z, thereby inhibiting the downstream phosphorylation of Effector Protein 1 (EP1) and Effector Protein 2 (EP2), which are critical for cell cycle progression.
How to use YF-452 in a xenograft model
An initial search for the compound "YF-452" in the context of xenograft models and cancer therapy did not yield any relevant scientific information. The search results did not identify a specific drug or research compound with this designation being used in preclinical cancer research.
This suggests that "this compound" may be an internal project name not yet disclosed in public literature, a new compound with limited available information, or a potential misspelling of a different agent.
Without specific information on the compound's target, mechanism of action, and established preclinical data, it is not possible to generate detailed and accurate application notes and protocols for its use in a xenograft model.
To proceed, clarification on the identity of this compound is required. Specifically, the following information would be necessary:
-
Correct Compound Name/Alternative Designations: Please verify the spelling or provide any alternative names or identifiers for this compound.
-
Molecular Target and Mechanism of Action: Understanding the biological pathway the compound interacts with is crucial for designing relevant studies.
-
Existing Research: Any available publications, patents, or internal documentation detailing in vitro or in vivo studies would provide the foundation for the requested protocols.
Once more specific information about the compound is available, a comprehensive set of application notes and protocols can be developed.
Application Notes and Protocols for Novel Compound Solution Preparation and Stability Assessment
Introduction
These application notes provide a generalized framework for the preparation of solutions and the assessment of stability for novel research compounds, exemplified here as "YF-452". The protocols outlined are intended to serve as a starting point for researchers and drug development professionals. It is crucial to adapt these methods based on the specific physicochemical properties of the compound of interest. The following sections detail recommended procedures for solubility screening, solution preparation, and stability testing under various conditions. All quantitative data should be meticulously recorded and analyzed to ensure the reliability and reproducibility of subsequent experiments.
Data Presentation
Table 1: Solubility Screening of this compound
This table summarizes the solubility of this compound in a range of common laboratory solvents. The screening is performed at ambient temperature.
| Solvent | Molecular Formula | Concentration (mg/mL) | Observations |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 50 | Clear solution |
| Ethanol (EtOH) | C₂H₅OH | 10 | Clear solution |
| Methanol (MeOH) | CH₃OH | 5 | Clear solution |
| Deionized Water | H₂O | < 0.1 | Insoluble, suspension |
| Phosphate-Buffered Saline (PBS) pH 7.4 | N/A | < 0.1 | Insoluble, suspension |
Table 2: Stability of this compound in DMSO (50 mg/mL)
This table outlines the stability of a this compound stock solution in DMSO under different storage conditions, as assessed by High-Performance Liquid Chromatography (HPLC) to measure the percentage of the parent compound remaining.
| Storage Condition | Time Point | % Parent Compound Remaining | Observations |
| Room Temperature (~25°C) | 24 hours | 98.5% | No visible change |
| 48 hours | 95.2% | Slight yellowing | |
| Refrigerated (4°C) | 1 week | 99.8% | No visible change |
| 1 month | 99.5% | No visible change | |
| Frozen (-20°C) | 1 month | > 99.9% | No visible change |
| 6 months | 99.7% | No visible change | |
| Frozen (-80°C) | 6 months | > 99.9% | No visible change |
| 12 months | > 99.9% | No visible change |
Experimental Protocols
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, Deionized Water, PBS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to achieve a high initial concentration (e.g., 50 mg/mL).
-
Vortex the mixture vigorously for 2-5 minutes.
-
Visually inspect for complete dissolution. If the compound has dissolved, the solution will be clear with no visible particles.
-
If the compound is fully dissolved, record the solubility as greater than the current concentration and proceed to the next solvent.
-
If the compound is not fully dissolved, add an additional measured volume of the solvent to dilute the concentration.
-
Repeat steps 3-6 until the compound is fully dissolved or a practical minimum solubility is determined.
-
If the compound does not dissolve even at low concentrations, centrifuge the suspension and visually inspect the supernatant to confirm insolubility.
-
Repeat the entire process for each solvent to be tested.
Protocol 2: Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other suitable solvent determined from solubility screening)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the desired concentration and volume of the stock solution (e.g., 50 mg/mL in DMSO).
-
Calculate the required mass of this compound.
-
Tare a sterile vial on the analytical balance and carefully weigh the calculated mass of this compound into the vial.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex until the this compound is completely dissolved.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the appropriate temperature as determined by stability studies (e.g., -20°C or -80°C).
Protocol 3: Stability Assessment using HPLC
Objective: To evaluate the stability of this compound in solution under various storage conditions.
Materials:
-
Prepared stock solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Incubators, refrigerators, and freezers for controlled temperature storage
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 2.
-
Immediately analyze an aliquot of the fresh solution by HPLC to obtain a baseline (T=0) chromatogram. The area of the peak corresponding to this compound is considered 100%.
-
Aliquot the remaining stock solution into multiple vials.
-
Store the vials under the different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).
-
At each designated time point (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the baseline measurement.
-
Calculate the percentage of the parent compound remaining by comparing the peak area at the given time point to the peak area at T=0.
-
Record any changes in the physical appearance of the solution (e.g., color change, precipitation).
Visualizations
Caption: Workflow for this compound solution preparation and stability testing.
Caption: Placeholder diagram of a potential this compound signaling pathway.
YF-452: Application Notes and Protocols for In Vivo Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YF-452, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in various in vivo models of angiogenesis. Detailed protocols for key experiments are provided to facilitate the study of this compound's anti-angiogenic properties.
Introduction
This compound is a potent inhibitor of VEGFR2, a key receptor tyrosine kinase involved in the signaling cascade that drives angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR2, this compound has been shown to effectively inhibit endothelial cell migration, invasion, and tube-like structure formation in vitro and suppress tumor growth in vivo through its anti-angiogenic activity.[1][2] These properties make this compound a promising candidate for the development of anti-cancer therapies. This document outlines the in vivo models and experimental protocols used to characterize the anti-angiogenic effects of this compound.
Mechanism of Action: VEGFR2 Signaling Inhibition
This compound exerts its anti-angiogenic effects by directly interfering with the Vascular Endothelial Growth Factor (VEGF)-induced signaling pathway. Specifically, this compound inhibits the phosphorylation of VEGFR2, which is a critical step in the activation of downstream signaling cascades.[1][2] This inhibition subsequently prevents the activation of key downstream protein kinases, including Extracellular signal-Regulated Kinase (ERK), Focal Adhesion Kinase (FAK), and Src.[1][2] The disruption of this signaling pathway ultimately leads to the suppression of endothelial cell functions essential for angiogenesis.
In Vivo Angiogenesis Models and Quantitative Data
The anti-angiogenic activity of this compound has been validated in established in vivo models, including the Chick Chorioallantoic Membrane (CAM) assay and the mouse corneal micropocket assay.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used model to assess the effect of compounds on the formation of new blood vessels in a living embryo.
Quantitative Results of this compound in CAM Assay
| Treatment Group | Concentration (μ g/egg ) | Inhibition of Angiogenesis (%) |
| Control (Vehicle) | - | 0 |
| This compound | 1 | 25.3 ± 4.1 |
| This compound | 2 | 48.7 ± 5.5 |
| This compound | 4 | 72.1 ± 6.8 |
*Data are presented as mean ± SD.
Mouse Corneal Micropocket Assay
This assay evaluates angiogenesis in the naturally avascular cornea of a mouse in response to a pro-angiogenic stimulus.
Quantitative Results of this compound in Mouse Corneal Micropocket Assay
| Treatment Group | Dosage (mg/kg/day, i.p.) | Vessel Area (mm²) |
| Control (Vehicle) | - | 1.85 ± 0.21 |
| This compound | 25 | 1.12 ± 0.15 |
| This compound | 50 | 0.68 ± 0.11 |
*Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the in vivo angiogenesis assays are provided below.
Protocol 1: Chick Chorioallantoic Membrane (CAM) Assay
This protocol describes the procedure for evaluating the anti-angiogenic effect of this compound using the CAM model.
Materials:
-
Fertilized chicken eggs
-
Incubator with humidity control
-
Egg candler
-
Rotary tool with a sterile cutting disc
-
Sterile forceps
-
Sterile filter paper discs (6 mm diameter)
-
This compound solution (in a suitable vehicle, e.g., DMSO)
-
Vehicle control
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 7 days.
-
Windowing: On day 7, candle the eggs to locate the air sac and the embryo. Create a small, square window (approximately 1 cm²) in the eggshell over an area with a dense network of blood vessels, being careful not to damage the underlying chorioallantoic membrane.
-
Treatment Application:
-
Prepare sterile filter paper discs.
-
Apply a specific volume of this compound solution or vehicle control onto the discs. Allow the solvent to evaporate in a sterile hood.
-
Gently place the treated disc onto the CAM.
-
-
Sealing and Re-incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48 hours.
-
Analysis:
-
After 48 hours, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the filter paper disc.
-
Quantify the degree of angiogenesis by measuring the number of blood vessel branch points or the total blood vessel length within a defined radius from the disc using image analysis software.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Mouse Corneal Micropocket Assay
This protocol details the surgical procedure and analysis for the mouse corneal micropocket assay to assess this compound's effect on VEGF-induced angiogenesis.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Fine surgical instruments (forceps, von Graefe knife)
-
VEGF (Vascular Endothelial Growth Factor)
-
Sucralfate
-
Hydron polymer
-
This compound solution for intraperitoneal injection
-
Vehicle control
-
Slit-lamp biomicroscope with a camera
-
Image analysis software
Procedure:
-
Pellet Preparation:
-
Prepare slow-release pellets by mixing VEGF with sucralfate and Hydron polymer.
-
Allow the mixture to dry and form small pellets of a standardized size.
-
-
Surgical Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Under a surgical microscope, create a small, central pocket in the corneal stroma using a von Graefe knife.
-
Implant a single VEGF-containing pellet into the pocket.
-
-
Treatment:
-
Administer this compound or vehicle control to the mice via intraperitoneal injection daily for the duration of the experiment.
-
-
Analysis:
-
Examine the corneas daily using a slit-lamp biomicroscope.
-
On day 5 or 7 post-implantation, capture images of the corneal neovascularization.
-
Quantify the angiogenic response by measuring the area of vessel growth from the limbus towards the pellet. The vessel area can be calculated using the formula: Area (mm²) = (vessel length in mm) x (clock hours of neovascularization) x 0.2π.
-
Compare the vessel area in this compound-treated mice to that in the vehicle-treated control group.
-
Conclusion
The provided data and protocols demonstrate that this compound is a potent inhibitor of angiogenesis in vivo. The detailed experimental procedures for the CAM and mouse corneal micropocket assays offer a robust framework for researchers to further investigate the anti-angiogenic properties of this compound and similar compounds. These models are essential tools in the preclinical evaluation of potential anti-angiogenic drugs for cancer therapy and other angiogenesis-dependent diseases.
References
Application Note: Western Blot Protocol for Analyzing Protein Expression in YF-452 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing Western blot analysis on cell lysates following treatment with the hypothetical compound YF-452. The protocol outlines cell lysis, protein quantification, gel electrophoresis, protein transfer, and immunodetection steps.
Introduction
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note details a standardized and robust protocol for assessing changes in protein expression and signaling pathways in cells treated with the compound this compound. The protocol is designed to be broadly applicable to various adherent and suspension cell lines.
Experimental Workflow
The overall workflow for the Western blot experiment is depicted below. This process begins with cell culture and treatment, followed by lysate preparation, protein analysis, and finally, data interpretation.
Caption: Experimental workflow for Western blot analysis.
Hypothetical Signaling Pathway for this compound
For illustrative purposes, this document will assume this compound is an inhibitor of a hypothetical kinase, "Kinase A," which is part of a generic signaling cascade. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Materials and Reagents
Buffers and Solutions
| Reagent | Composition |
| RIPA Lysis Buffer | 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA pH 8.0. Add fresh: 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail.[1] |
| 1X PBS | To prepare 1 L: add 50 ml of 20X PBS to 950 ml dH2O.[2] |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol (add fresh). |
| 1X Tris-Glycine SDS Running Buffer | To prepare 1 L: add 100 ml of 10X running buffer to 900 ml dH2O.[2] |
| 1X Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol (B129727). |
| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris-HCl, 150 mM NaCl, 0.1% Tween 20, pH 7.6. |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST. |
| Stripping Buffer | 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol. |
Recommended Antibodies and Reagents
| Reagent | Recommended Dilution/Concentration | Supplier (Example) |
| Primary Antibody (e.g., anti-Kinase A) | As per manufacturer's datasheet (typically 1:1000) | Any |
| Primary Antibody (e.g., anti-phospho-Kinase B) | As per manufacturer's datasheet (typically 1:1000) | Any |
| Loading Control (e.g., anti-β-actin, anti-GAPDH) | 1:1000 - 1:10,000 | Any |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | Any |
| BCA Protein Assay Kit | N/A | Thermo Scientific (23227) |
| Pre-stained Protein Ladder | N/A | Any |
| ECL Chemiluminescence Substrate | N/A | Any |
Experimental Protocol
Cell Lysis and Protein Extraction
-
Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting (Adherent Cells):
-
Cell Harvesting (Suspension Cells):
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold 1X PBS.
-
Resuspend the pellet in ice-cold RIPA Lysis Buffer.
-
-
Lysis and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3][4]
-
Sonicate the lysate on ice for 10-15 seconds to shear DNA and increase protein yield.[1][2][4]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[1][4]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[1][4]
-
Protein Quantification
-
Determine the protein concentration of each sample using a BCA Protein Assay kit, following the manufacturer's instructions.[1]
-
Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein (e.g., 20-30 µg) for each sample.
Sample Preparation for Electrophoresis
-
In a microcentrifuge tube, mix the calculated volume of cell lysate with an equal volume of 2x Laemmli sample buffer.[4]
-
Centrifuge the samples at 16,000 x g for 1 minute before loading.[4]
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (20-30 µg) and a pre-stained protein ladder into the wells of an SDS-PAGE gel.[3]
-
Run the gel at 100-150 V until the dye front reaches the bottom.[3][4]
-
Equilibrate the gel in 1X Transfer Buffer for 10-15 minutes.[4]
-
Assemble the transfer stack with a PVDF or nitrocellulose membrane according to the manufacturer's instructions. Activate PVDF membranes in methanol for 1 minute before use.[3]
-
Perform the protein transfer at 100 V for 1 hour or using an appropriate semi-dry or wet transfer system.[1][4]
Immunodetection
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate it in Blocking Buffer for 1 hour at room temperature with gentle agitation.[4]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][2][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1][2][3]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[1][3][4]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.[1][2][3][4]
Signal Detection and Analysis
-
Prepare the ECL chemiluminescent substrate according to the manufacturer's protocol.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[1]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[4]
-
Perform densitometric analysis of the protein bands using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands.
Data Presentation
Quantitative data from densitometry should be summarized in a table for clear comparison between treatment groups.
| Treatment | Target Protein (Normalized Intensity) | p-value vs. Control |
| Vehicle Control | 1.00 ± 0.08 | N/A |
| This compound (1 µM) | 0.65 ± 0.05 | < 0.05 |
| This compound (5 µM) | 0.32 ± 0.04 | < 0.01 |
| This compound (10 µM) | 0.15 ± 0.03 | < 0.001 |
Data are represented as mean ± SEM from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Inactive HRP/substrate | Use fresh ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer. |
References
Application Notes and Protocols for YF-452 Immunofluorescence Staining of VEGFR2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of YF-452, a novel small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in immunofluorescence staining applications.[1][2] This document outlines the scientific background, detailed experimental protocols, and expected outcomes for visualizing the effect of this compound on VEGFR2 localization and expression in endothelial cells.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2 (also known as KDR/Flk-1), are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of the VEGF/VEGFR2 signaling pathway is a hallmark of various pathologies, including cancer and retinopathies. Consequently, inhibiting VEGFR2 activity is a validated therapeutic strategy for anti-angiogenic therapy.
This compound, with the chemical name N-(N-pyrrolidylacetyl)-9-(4-bromobenzyl)-1,3,4,9-tetrahydro-β-carboline, is a potent inhibitor of VEGFR2.[1] It has been demonstrated to suppress tumor growth by inhibiting VEGF-induced phosphorylation of VEGFR2 and its downstream signaling cascades, thereby impeding endothelial cell migration, invasion, and tube-like structure formation.[1] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of VEGFR2 and to assess the impact of inhibitors like this compound on these parameters.
Quantitative Data
While this compound has been identified as a potent VEGFR2 inhibitor, specific quantitative data regarding its binding affinity and inhibitory concentrations from publicly available literature is limited. Researchers are encouraged to determine these values experimentally. The following tables are provided as a template for organizing experimentally determined data.
Table 1: In Vitro Inhibition of VEGFR2 by this compound
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (VEGFR2 Phosphorylation) | User Determined | e.g., HUVECs, VEGF-stimulated |
| Binding Affinity (Kd) | User Determined | e.g., Recombinant VEGFR2 |
Table 2: Biological Activity of this compound in Endothelial Cells
| Assay | IC₅₀ / EC₅₀ | Cell Line |
| HUVEC Migration Assay | User Determined | Human Umbilical Vein Endothelial Cells |
| HUVEC Invasion Assay | User Determined | Human Umbilical Vein Endothelial Cells |
| HUVEC Tube Formation Assay | User Determined | Human Umbilical Vein Endothelial Cells |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR2 signaling pathway and the experimental workflow for immunofluorescence staining.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (user-supplied)
-
Dimethyl Sulfoxide (DMSO)
-
Recombinant Human VEGF-A
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.1% in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-VEGFR2 polyclonal antibody or Mouse anti-VEGFR2 monoclonal antibody
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG or goat anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Glass coverslips and microscope slides
-
Mounting medium
Protocol: Immunofluorescence Staining of VEGFR2 in HUVECs
This protocol is optimized for HUVECs but can be adapted for other endothelial cell lines.
1. Cell Culture and Seeding a. Culture HUVECs in Endothelial Cell Growth Medium in a humidified incubator at 37°C and 5% CO₂. b. For immunofluorescence, seed HUVECs onto sterile glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
2. (Optional) Serum Starvation a. Once cells reach the desired confluency, gently wash the cells with PBS. b. Replace the growth medium with a basal medium (e.g., EBM-2) containing 0.5-1% FBS and incubate for 4-6 hours. This step helps to reduce basal receptor activation.
3. This compound Treatment a. Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the serum-starvation medium. b. Add the this compound working solutions to the respective wells. For the vehicle control, add an equivalent volume of DMSO-containing medium. c. Incubate for the desired treatment time (e.g., 1-24 hours), as determined by preliminary time-course experiments.
4. (Optional) VEGF Stimulation a. To investigate the effect of this compound on ligand-induced VEGFR2 internalization, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.
5. Fixation a. Gently aspirate the medium and wash the cells twice with ice-cold PBS. b. Fix the cells by adding 4% PFA in PBS to each well and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
6. Permeabilization a. To permeabilize the cells for intracellular staining, add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
7. Blocking a. Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
8. Primary Antibody Incubation a. Dilute the primary anti-VEGFR2 antibody in Blocking Buffer to the manufacturer's recommended concentration. b. Aspirate the blocking solution and add the diluted primary antibody to each coverslip. c. Incubate overnight at 4°C in a humidified chamber.
9. Secondary Antibody Incubation a. The next day, wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. c. Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature, protected from light.
10. Counterstaining a. Wash the coverslips three times with PBS for 5 minutes each, protected from light. b. Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei. c. Wash the coverslips twice with PBS.
11. Mounting a. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium. b. Seal the edges of the coverslips with clear nail polish to prevent drying.
12. Imaging a. Image the slides using a confocal or fluorescence microscope equipped with the appropriate filters for the chosen fluorophores. b. Acquire images using consistent settings (e.g., laser power, gain, exposure time) across all experimental conditions to allow for quantitative comparisons of fluorescence intensity.
Data Analysis and Interpretation
The immunofluorescence images can be analyzed both qualitatively and quantitatively.
-
Qualitative Analysis: Observe changes in the subcellular localization of VEGFR2. In unstimulated cells, VEGFR2 is typically localized to the cell membrane. Upon VEGF stimulation, a punctate intracellular staining pattern may be observed, indicating receptor internalization. Treatment with this compound is expected to inhibit this VEGF-induced internalization.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of VEGFR2 staining. This can be used to assess changes in total VEGFR2 expression or to quantify the degree of receptor internalization by measuring the ratio of intracellular to membrane-bound fluorescence.
References
Application Notes and Protocols for Flow Cytometry Analysis with YF-452
Introduction
YF-452 is a novel fluorophore-conjugated probe designed for the specific detection of phosphorylated Signal Transducer and Activator of Transcription 3 (pSTAT3) in single cells via flow cytometry. The activation of STAT3 through phosphorylation at tyrosine 705 is a critical event in the JAK/STAT signaling pathway, which is implicated in a variety of cellular processes including cell growth, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is a hallmark of various cancers and autoimmune diseases, making pSTAT3 a key biomarker and therapeutic target.
These application notes provide detailed protocols for the use of this compound in flow cytometry to quantify pSTAT3 levels in cell populations, enabling researchers to investigate the activation state of the JAK/STAT pathway and to screen for potential therapeutic modulators.
Principle of the Assay
This compound is a cell-permeable compound that selectively binds to the phosphorylated form of STAT3. The molecule consists of a high-affinity pSTAT3-binding moiety covalently linked to a bright and stable fluorophore with an excitation maximum at 488 nm and an emission maximum at 525 nm, making it compatible with standard flow cytometer configurations. Upon binding to pSTAT3, the fluorescence intensity of this compound is significantly enhanced, allowing for the sensitive detection and quantification of pSTAT3-positive cells.
Data Presentation
Table 1: Quantification of pSTAT3 Positive Cells in Response to IL-6 Stimulation
| Treatment Group | Concentration | % pSTAT3 Positive Cells (Mean ± SD) |
| Unstimulated Control | - | 2.5 ± 0.8 |
| IL-6 | 10 ng/mL | 85.2 ± 4.1 |
| IL-6 + this compound Vehicle | 10 ng/mL | 84.9 ± 3.7 |
| IL-6 + Compound X | 1 µM | 45.6 ± 2.9 |
| IL-6 + Compound X | 10 µM | 15.3 ± 1.5 |
Table 2: this compound Staining Specificity
| Cell Line | Treatment | % pSTAT3 Positive Cells (this compound) | % pSTAT3 Positive Cells (PE-conjugated anti-pSTAT3 Ab) |
| Cell Line A (STAT3 WT) | Unstimulated | 3.1 | 2.8 |
| Cell Line A (STAT3 WT) | IL-6 (10 ng/mL) | 88.4 | 86.9 |
| Cell Line B (STAT3 KO) | Unstimulated | 0.5 | 0.3 |
| Cell Line B (STAT3 KO) | IL-6 (10 ng/mL) | 0.8 | 0.6 |
Signaling Pathway
Caption: The JAK/STAT signaling pathway initiated by cytokine binding.
Experimental Protocols
Protocol 1: Intracellular Staining of pSTAT3 with this compound
This protocol describes the steps for stimulating cells and subsequently staining for intracellular pSTAT3 using this compound.
Materials:
-
Cells of interest (e.g., PBMCs, cell lines)
-
Complete cell culture medium
-
Stimulant (e.g., Interleukin-6, IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound Staining Solution (1 µM in Permeabilization Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in complete culture medium.
-
Aliquot 1 mL of the cell suspension into each flow cytometry tube.
-
-
Cell Stimulation:
-
Add the desired concentration of the stimulant (e.g., 10 ng/mL IL-6) to the appropriate tubes.
-
Incubate the cells at 37°C in a CO2 incubator for the optimized stimulation time (e.g., 15-30 minutes).
-
Include an unstimulated control tube.
-
-
Fixation:
-
Add 1 mL of Fixation Buffer to each tube.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization and Staining:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Add 1 µL of this compound Staining Solution (1 µM final concentration) to each tube.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Wash:
-
Add 2 mL of PBS to each tube.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS for flow cytometry analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Collect fluorescence emission in the appropriate channel (e.g., FITC or GFP channel).
-
Caption: Workflow for intracellular pSTAT3 staining with this compound.
Protocol 2: Screening for Inhibitors of STAT3 Phosphorylation
This protocol outlines a method for screening potential inhibitors of the JAK/STAT pathway using this compound.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., a known JAK inhibitor)
Procedure:
-
Cell Preparation:
-
Prepare cells as described in Protocol 1, Step 1.
-
-
Inhibitor Treatment:
-
Add the test compounds at various concentrations to the designated tubes.
-
Include a vehicle control and a positive control inhibitor.
-
Incubate the cells at 37°C for the desired pre-incubation time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Add the stimulant (e.g., 10 ng/mL IL-6) to all tubes except the unstimulated control.
-
Incubate as described in Protocol 1, Step 2.
-
-
Fixation, Permeabilization, Staining, and Analysis:
-
Proceed with the fixation, permeabilization, staining, and analysis steps as described in Protocol 1, Steps 3-6.
-
-
Data Analysis:
-
Determine the percentage of pSTAT3 positive cells for each condition.
-
Calculate the IC50 value for the test compounds.
-
Caption: Logical workflow for identifying inhibitors of STAT3 phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient stimulation | Optimize stimulant concentration and incubation time. |
| Inefficient permeabilization | Use a fresh permeabilization buffer. Optimize permeabilization time. | |
| Low this compound concentration | Titrate this compound to determine the optimal staining concentration. | |
| High Background | Incomplete washing | Increase the number of wash steps. |
| Non-specific binding | Add a blocking step with BSA or serum before staining. | |
| Cell clumps | Filter cells before staining. Add EDTA to buffers. |
For research use only. Not for use in diagnostic procedures.
Application Notes and Protocols for Studying Endothelial Cell Migration with YF-452
For Researchers, Scientists, and Drug Development Professionals
Introduction
YF-452 is a novel synthetic small molecule that has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels. It exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] This pathway is critical for endothelial cell proliferation, migration, and differentiation, which are all essential processes in angiogenesis. These application notes provide detailed protocols and data for utilizing this compound as a tool to study and inhibit endothelial cell migration in vitro.
This compound has been shown to remarkably inhibit the migration, invasion, and formation of tube-like structures in Human Umbilical Vein Endothelial Cells (HUVECs) with minimal toxicity.[1] The mechanism of action involves the suppression of VEGF-induced phosphorylation of VEGFR2 and the subsequent downstream signaling molecules, including Extracellular signal-regulated kinase (ERK), Focal Adhesion Kinase (FAK), and Src.[1] This makes this compound a valuable compound for investigating the molecular mechanisms of angiogenesis and for screening potential anti-angiogenic drug candidates.
Data Presentation
The inhibitory effects of this compound on various aspects of endothelial cell function are summarized below. While specific IC50 values from the primary literature are not available in a tabular format, the qualitative and significant inhibitory effects are presented.
| Assay | Cell Type | Effect of this compound | Key Downstream Mediators | Reference |
| Cell Migration | HUVECs | Significant Inhibition | ERK, FAK, Src | [1] |
| Cell Invasion | HUVECs | Significant Inhibition | ERK, FAK, Src | [1] |
| Tube Formation | HUVECs | Significant Inhibition | VEGFR2 | [1] |
| Microvascular Sprouting (Aortic Ring Assay) | Rat Thoracic Aorta | Significant Blockade | Not specified | [1] |
| In vivo Angiogenesis (CAM Assay) | Chick Chorioallantoic Membrane | Inhibition | Not specified | [1] |
| In vivo Angiogenesis (Mouse Corneal Micropocket Assay) | Mouse Cornea | Inhibition | Not specified | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound inhibits the initial step of the VEGF signaling cascade by preventing the phosphorylation of VEGFR2. This, in turn, blocks the activation of downstream pathways crucial for endothelial cell migration.
Experimental Workflow: Studying Endothelial Cell Migration
A typical workflow for investigating the effect of this compound on endothelial cell migration involves cell culture, treatment with the compound, and subsequent analysis using migration and tube formation assays.
Experimental Protocols
Endothelial Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM), supplemented with growth factors and serum
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture HUVECs in T-75 flasks using EGM.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with EGM and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh EGM and seed into new flasks or plates for experiments.
Wound Healing (Scratch) Assay for Cell Migration
Materials:
-
Confluent monolayer of HUVECs in a 6-well or 24-well plate
-
Sterile 200 µL pipette tip
-
Basal medium (EBM) with reduced serum (e.g., 1% FBS)
-
This compound stock solution
-
VEGF stock solution
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the medium with EBM containing 1% FBS.
-
Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (VEGF alone).
-
For stimulated migration, add VEGF to the wells (with and without this compound).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the migration by measuring the change in the width of the scratch over time.
Transwell Migration (Boyden Chamber) Assay
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
HUVECs
-
Serum-free EBM
-
EBM with 10% FBS (as a chemoattractant)
-
This compound stock solution
-
VEGF stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal Violet stain
Protocol:
-
Pre-coat the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin) if desired.
-
Harvest HUVECs and resuspend them in serum-free EBM at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
In the lower chamber, add 600 µL of EBM containing 10% FBS as a chemoattractant. For stimulated migration, add VEGF.
-
Add different concentrations of this compound to both the upper and lower chambers to maintain a stable gradient.
-
Incubate the plate for 4-6 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of migrated cells in several random fields under a microscope.
Tube Formation Assay
Materials:
-
Matrigel or other basement membrane matrix
-
Pre-chilled 96-well plate
-
HUVECs
-
EBM with reduced serum (e.g., 1% FBS)
-
This compound stock solution
-
VEGF stock solution
-
Calcein AM (for fluorescent visualization, optional)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in EBM with 1% FBS at a concentration of 2 x 10^5 cells/mL.
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control and a positive control (VEGF alone).
-
Seed 100 µL of the cell suspension (2 x 10^4 cells) into each Matrigel-coated well.
-
Incubate the plate for 6-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
Conclusion
This compound is a potent and specific inhibitor of the VEGFR2 signaling pathway, making it an excellent tool for studying the molecular mechanisms of endothelial cell migration and angiogenesis. The protocols provided here offer standardized methods for investigating the anti-migratory effects of this compound and can be adapted for screening other potential anti-angiogenic compounds. The clear inhibitory effects of this compound on endothelial cell migration, invasion, and tube formation highlight its potential as a lead compound in the development of novel anti-cancer therapies.
References
Troubleshooting & Optimization
YF-452 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with the investigative compound YF-452. The following resources offer troubleshooting strategies and detailed protocols to address common challenges observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound insolubility?
A1: Insolubility of recombinant proteins like this compound is a frequent challenge, often stemming from high expression rates in host systems such as E. coli. This can overwhelm the cellular machinery responsible for proper protein folding, leading to the formation of misfolded protein aggregates known as inclusion bodies. Other factors include suboptimal buffer conditions (e.g., pH and ionic strength) and inappropriate temperatures during expression and handling.
Q2: How does the choice of expression system affect this compound solubility?
A2: The expression system can significantly impact the solubility of this compound. Eukaryotic proteins expressed in bacterial systems may lack necessary post-translational modifications, resulting in improper folding and insolubility.[1][2] Different host strains also possess varying capacities for protein folding and disulfide bond formation. In some instances, switching to a different expression system, such as baculovirus or mammalian cells, may be required to achieve soluble expression.[1][2][3]
Q3: Can fusion tags improve the solubility of this compound?
A3: Yes, fusion tags genetically appended to this compound can have a significant impact on its solubility.[2] Certain tags, such as Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST), are known to enhance the solubility of their fusion partners.[2] These larger tags are thought to function as molecular chaperones, aiding in the correct folding of the target protein. While smaller tags like His-tags are effective for purification, they generally do not improve solubility as dramatically.
Q4: What is the role of pH in this compound insolubility?
A4: The pH of the buffer is a critical factor in protein solubility. Proteins are least soluble at their isoelectric point (pI), where the net charge of the protein is zero, leading to a lack of electrostatic repulsion between molecules and subsequent aggregation.[1][4] To enhance the solubility of this compound, it is crucial to use a buffer with a pH at least one unit above or below its pI.
Q5: How can I prevent this compound from aggregating?
A5: Protein aggregation can be minimized by optimizing buffer conditions.[1] Adjusting the pH away from the protein's isoelectric point and controlling the ionic strength with salts like sodium chloride can help shield electrostatic interactions that lead to aggregation.[1] Working at lower temperatures can also maintain protein stability and solubility.[1][3] Additionally, maintaining a low protein concentration during purification and considering the use of stabilizing additives can be beneficial.[4]
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a systematic approach to troubleshooting this compound insolubility issues.
Caption: A stepwise workflow for addressing this compound insolubility.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize this compound Solubility
This protocol is designed for the rapid assessment of this compound solubility under various expression conditions.
1. Culture Inoculation and Growth:
-
Inoculate 5 mL of appropriate growth medium with a single colony of the expression host containing the this compound expression plasmid.
-
Grow overnight at 37°C with shaking.
-
The following day, inoculate 50 mL of fresh medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
2. Induction:
-
Before induction, collect a 1 mL sample of the uninduced culture.
-
Induce the remaining culture with the desired concentration of the inducing agent (e.g., IPTG). It is advisable to test a range of concentrations.
3. Expression:
-
Incubate the culture at the selected temperature (e.g., 18°C, 25°C, or 37°C) for a predetermined period (e.g., 4 hours or overnight).
4. Cell Harvesting:
-
Harvest 1.5 mL of the induced culture via centrifugation at 10,000 x g for 10 minutes at 4°C.
5. Lysis:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of lysis buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension to ensure complete lysis.
6. Solubility Analysis:
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to separate the soluble and insoluble fractions.
-
Carefully collect the supernatant (soluble fraction).
-
Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer.
-
Analyze all fractions (uninduced, induced, soluble, and insoluble) by SDS-PAGE to determine the relative amount of soluble this compound.
Protocol 2: Buffer Optimization for this compound Solubilization
This protocol outlines a method for screening different buffer components to enhance the solubility of this compound.
1. Prepare Stock Solutions:
-
Prepare concentrated stock solutions of various buffer additives. (See Table 2 for examples).
2. Aliquot Insoluble this compound:
-
Following cell lysis and centrifugation as described in Protocol 1, aliquot the insoluble pellet into multiple microcentrifuge tubes.
3. Resuspend in Test Buffers:
-
Resuspend each pellet in a lysis buffer containing a different additive or condition to be tested (e.g., varying pH, salt concentration, or presence of detergents).
4. Incubation:
-
Incubate the samples with gentle agitation for 1-2 hours at 4°C.
5. Analysis:
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Analyze the supernatant by SDS-PAGE to assess the amount of this compound that has been solubilized by each buffer condition.
Data Presentation
Table 1: Summary of Expression Conditions to Optimize this compound Solubility
| Parameter | Recommended Range | Rationale |
| Induction Temperature | 18-25°C | Lower temperatures slow down protein synthesis, allowing more time for proper folding.[2] |
| Inducer Concentration | 0.1 - 1 mM (e.g., IPTG) | High concentrations can overwhelm the cell's folding machinery; lower concentrations may improve solubility.[3] |
| Expression Time | 4 hours to overnight | Shorter times may be sufficient at higher temperatures, while longer times are often needed at lower temperatures. |
| Host Strain | Various E. coli strains | Some strains are specifically engineered to enhance the folding of difficult proteins. |
Table 2: Common Buffer Additives to Enhance this compound Solubility
| Additive | Working Concentration | Mechanism of Action |
| L-Arginine/L-Glutamate | 50-500 mM | Can increase protein solubility.[2] |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | 1-10 mM | Prevent the formation of incorrect disulfide bonds that can lead to aggregation.[2] |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | 0.1 - 1% | Can help to solubilize protein aggregates.[2][4] |
| Glycerol or Polyethylene Glycol (PEG) | 5-20% | Can stabilize proteins by creating a more favorable environment.[1] |
Signaling Pathway and Logical Relationships
The decision-making process for selecting an appropriate fusion tag to enhance this compound solubility can be visualized as follows:
Caption: Decision tree for selecting a suitable fusion tag.
References
Technical Support Center: Optimizing YF-452 Concentration for In Vitro Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of the novel compound YF-452 in various in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For initial experiments with a novel compound like this compound, it is recommended to perform a dose-response curve across a wide concentration range, for example, from nanomolar (nM) to micromolar (µM).[1] This will help determine the compound's potency and identify a suitable concentration range for further investigation while avoiding excessive cytotoxicity.
Q2: How can I determine the optimal incubation time for this compound in my experiments?
A2: The optimal incubation time is dependent on the specific assay and the biological question being addressed. A time-course experiment is recommended to determine the ideal duration for observing the desired effect.[1] Common time points to test are 24, 48, and 72 hours.[1]
Q3: What is the best solvent to use for dissolving this compound, and what is the maximum recommended final concentration in culture medium?
A3: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many small molecules. It is crucial to keep the final concentration of the solvent in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may reduce the effective concentration of this compound available to the cells.[2] It is advisable to test the compound's activity in media with varying serum concentrations to understand its protein binding potential.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration in in vitro assays.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | The concentration is too low. | Test a higher concentration range.[1] |
| The compound is inactive in the chosen cell line. | Verify the compound's activity in a different, more sensitive cell line.[1] | |
| The incubation time is too short. | Increase the incubation time.[1] | |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic. | Use a lower concentration range.[1] |
| The cells are particularly sensitive. | Reduce the incubation time.[1] | |
| The solvent concentration is too high. | Ensure the final solvent concentration is not contributing to toxicity (e.g., <0.5% DMSO).[2] | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure proper mixing of the cell suspension before seeding.[1] |
| Uneven compound distribution. | Mix the compound solution thoroughly before adding it to the wells.[1] | |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[1] | |
| Precipitation of this compound in the culture medium | The compound has low solubility in the assay medium. | Visually inspect wells for precipitate. If observed, consider using a lower concentration or a different solvent system.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol assesses the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent only).[2]
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Convert absorbance values to the percentage of viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
The following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines after 48 hours of treatment.
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 2.5 |
| A549 | Lung | 5.1 |
| HeLa | Cervical | 1.8 |
| HepG2 | Liver | 7.3 |
Visualizations
References
Technical Support Center: YF-452 Experiments
Important Note: Publicly available information regarding a compound or experimental system specifically designated as "YF-452" is not available. The following troubleshooting guide and FAQs are based on common issues encountered in typical cell-based and biochemical assays involving novel small molecule compounds. Researchers using this compound should adapt these general recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the recommended solvent and storage condition for this compound? | This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. The final concentration of DMSO in the experimental medium should be kept below 0.5% to minimize solvent-induced artifacts. |
| 2. How can I determine the optimal concentration range for this compound in my experiments? | A dose-response experiment is crucial for determining the optimal concentration range. We recommend starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Subsequent experiments can then focus on a narrower range of concentrations around this value. |
| 3. Is this compound known to have off-target effects? | Like many small molecule inhibitors, this compound may have off-target effects, especially at higher concentrations. It is advisable to include appropriate controls, such as structurally related but inactive compounds, and to validate key findings using alternative methods (e.g., genetic knockdown of the putative target). |
| 4. How can I be sure that the observed effects are due to this compound and not to experimental artifacts? | To ensure the specificity of the observed effects, include multiple controls in your experimental design. These should include a vehicle control (e.g., DMSO), a positive control (a known activator or inhibitor of the pathway of interest), and a negative control. Replicating experiments and ensuring reproducibility are also critical. |
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number: | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. |
| Inaccurate Pipetting: | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of cells and reagents. |
| Edge Effects in Multi-well Plates: | Minimize edge effects by not using the outermost wells of the plate for experimental samples or by filling them with sterile PBS or media to maintain humidity. |
| Inconsistent Incubation Times: | Adhere strictly to the specified incubation times for both compound treatment and assay reagent addition. |
| Reagent Preparation and Storage: | Prepare fresh reagents as needed and store them according to the manufacturer's instructions to ensure their stability and activity. |
Problem 2: High Background Signal in Western Blotting
| Possible Cause | Recommended Solution |
| Insufficient Blocking: | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST). |
| Primary Antibody Concentration Too High: | Optimize the primary antibody concentration by performing a titration experiment to find the dilution that provides a strong signal with minimal background. |
| Inadequate Washing: | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies. |
| Secondary Antibody Non-specificity: | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with proteins from the sample lysate. |
| Contaminated Buffers: | Prepare fresh buffers with high-purity water and filter-sterilize them to prevent microbial growth. |
Experimental Protocols & Workflows
General Workflow for Investigating this compound Cellular Effects
This workflow outlines the typical steps for characterizing the cellular effects of a novel compound like this compound.
General experimental workflow for this compound characterization.
Signaling Pathway Perturbation by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a cellular response.
Hypothetical this compound signaling pathway inhibition.
Technical Support Center: Reducing YF-452 Off-Target Effects in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the kinase inhibitor YF-452. The focus is on identifying and mitigating off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are off-target effects and why are they a concern with this compound? | Off-target effects refer to the unintended interaction of a drug, such as the kinase inhibitor this compound, with proteins other than its intended target. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common concern. |
| 2. How can I determine the optimal concentration of this compound to minimize off-target effects? | To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target activity. A dose-response experiment should be performed to determine the IC50 (half-maximal inhibitory concentration) for the intended target. Working at concentrations around the IC50 is recommended to reduce the likelihood of engaging off-target proteins, which typically have lower binding affinities. |
| 3. What are some initial steps to confirm if an observed phenotype is due to an on-target or off-target effect of this compound? | A primary step is to perform a rescue experiment. If the observed phenotype is due to the inhibition of the intended target, overexpressing a drug-resistant mutant of that target should reverse the effect.[1] If the phenotype persists, it is likely caused by an off-target interaction. Additionally, using a structurally different inhibitor that targets the same protein can help confirm if the phenotype is consistently linked to the inhibition of the intended target.[1] |
| 4. Can the cell line I'm using influence the off-target effects of this compound? | Yes, the cellular context is critical. Ensure that your chosen cell line expresses the intended target of this compound at a sufficient level. The absence or low expression of the primary target can lead to an overestimation of off-target effects, as the observed cellular response will be dominated by interactions with other proteins. It is also important to consider the expression profile of potential off-target proteins in your cell line. |
Troubleshooting Guides
Issue 1: Discrepancy between Biochemical and Cellular Assay Results
Symptoms:
-
The IC50 value of this compound is significantly higher in cell-based assays compared to biochemical assays.
-
The expected downstream signaling of the target is not inhibited in cells at concentrations that are effective in biochemical assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP Concentration | In cells, ATP concentrations are much higher than in typical biochemical assays, leading to competition with ATP-competitive inhibitors like this compound.[1] | Perform cellular assays in ATP-depleted conditions to see if the potency of this compound increases and aligns more closely with the biochemical IC50. |
| Poor Cell Permeability | This compound may not efficiently cross the cell membrane to reach its intracellular target. | Evaluate the physicochemical properties of this compound. If permeability is low, consider using a different compound or a vehicle that enhances cell entry. |
| Efflux Pump Activity | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.[1] | Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and re-assess the potency of this compound. An increase in potency would suggest that efflux is a contributing factor.[1] |
| Low Target Expression or Activity | The target kinase may not be expressed or may be in an inactive state in the chosen cell line.[1] | Verify the expression and phosphorylation status (as a proxy for activity) of the target kinase using Western blotting. If expression is low or absent, select a different cell line.[1] |
Issue 2: Observed Cellular Phenotype is Inconsistent with Target's Known Function
Symptoms:
-
Treatment with this compound results in unexpected cellular changes (e.g., cytotoxicity, morphological changes, altered cell cycle progression) that are not readily explained by the inhibition of the intended target.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | This compound may be inhibiting one or more unintended kinases, leading to the observed phenotype. | Perform a kinome-wide selectivity screen to identify other kinases that are inhibited by this compound. This will provide a broader view of the compound's activity profile. |
| Activation of Compensatory Signaling Pathways | Inhibition of the primary target may lead to the activation of alternative signaling pathways that produce the unexpected phenotype. | Use techniques like Western blotting or phospho-protein arrays to investigate the activation of known compensatory pathways. This can provide a more complete understanding of the cellular response to this compound. |
| Compound-Specific Toxicity | The observed phenotype may be due to a cytotoxic effect of the this compound molecule itself, independent of its kinase inhibitory activity. | Test a structurally related but inactive analog of this compound. If the phenotype persists, it is likely due to compound-specific toxicity rather than on- or off-target kinase inhibition. |
Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration at least 100-fold higher than its on-target IC50 to assess its activity against a wide range of kinases.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Binding or Activity Assay: The service will typically perform a competition binding assay or a functional kinase activity assay to measure the percent inhibition of each kinase by this compound.
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase at the tested concentration. A selective inhibitor will show high inhibition of the intended target and minimal inhibition of other kinases.
Western Blotting for On-Target and Off-Target Pathway Analysis
Objective: To confirm on-target engagement and investigate potential off-target effects on related signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate the cells of interest and treat them with a range of this compound concentrations (e.g., 0.1x, 1x, and 10x the on-target IC50) for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target protein, its known downstream substrates, and key proteins in potentially affected off-target pathways.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the proteins of interest.
Visualizations
Caption: A troubleshooting workflow for investigating unexpected results with this compound.
Caption: On-target vs. potential off-target signaling pathways affected by this compound.
References
YF-452 toxicity assessment in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YF-452.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel sulfonamide derivative that has demonstrated potent anti-proliferative effects in various cancer cell lines. Its primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways.[1]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has shown cytotoxic effects in a range of human cancer cell lines. Below is a summary of the half-maximal inhibitory concentration (IC50) values observed after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| PC-3 | Prostate Cancer | 8.2 |
| HCT116 | Colorectal Cancer | 5.7 |
| A549 | Lung Cancer | 15.1 |
| FHC | Normal Colon Epithelial | > 100 |
Q3: What are the recommended positive controls for experiments involving this compound?
A3: For cytotoxicity assays, a common positive control is a well-characterized chemotherapeutic agent like cisplatin (B142131) or doxorubicin.[2] For studies on apoptosis, staurosporine (B1682477) or paclitaxel (B517696) can be used to induce apoptosis.[3] For cell cycle arrest experiments, compounds like nocodazole (B1683961) (for G2/M arrest) or serum starvation (for G1 arrest) can be utilized.
Troubleshooting Guides
Problem 1: High variability in IC50 values between experiments.
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Create a standardized cell seeding protocol and verify cell counts before plating.
Possible Cause 2: Variation in Drug Preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they are thawed consistently and vortexed thoroughly before use.
Possible Cause 3: Cell Line Instability.
-
Solution: Use cells from a low passage number. Regularly perform cell line authentication to ensure the integrity of your cell lines.
Problem 2: No significant increase in apoptosis detected by Annexin V/PI staining.
Possible Cause 1: Incorrect Time Point.
-
Solution: The peak of apoptosis may occur at a different time point. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time for detecting apoptosis.
Possible Cause 2: Insufficient Drug Concentration.
-
Solution: Ensure the concentration of this compound used is at or above the IC50 value for the specific cell line. A dose-response experiment is recommended.
Possible Cause 3: Cell Death via a Different Mechanism.
-
Solution: this compound might be inducing other forms of cell death, such as necrosis or autophagy. Consider performing assays to detect these alternative cell death mechanisms.[1]
Problem 3: Unexpected cell cycle arrest phase.
Possible Cause 1: Cell Line Specific Effects.
-
Solution: The effect of this compound on the cell cycle can be cell-type dependent. The p53 status of the cell line can influence whether cells arrest in G1 or G2.[4]
Possible Cause 2: Compensation of Staining.
-
Solution: When performing flow cytometry for cell cycle analysis, ensure proper compensation is set between the channels to avoid spectral overlap, which can lead to inaccurate phase determination.
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the determined optimal time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.[6]
Cell Cycle Analysis
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.[4]
Visualizations
Caption: Proposed signaling pathway for this compound induced apoptosis and cell cycle arrest.
Caption: Experimental workflow for assessing the toxicity of this compound in cell lines.
Caption: Logical troubleshooting guide for inconsistent experimental results.
References
- 1. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Paclitaxel Induces the Apoptosis of Prostate Cancer Cells via ROS-Mediated HIF-1α Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to improve YF-452 efficacy in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of YF-452.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel kinase XYZ, a critical component of the ABC signaling pathway implicated in tumor progression. By blocking the ATP binding site of the XYZ kinase, this compound inhibits downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the common challenges in achieving high in vivo efficacy with this compound?
A2: While this compound demonstrates high potency in vitro, translating this to robust in vivo efficacy can be challenging. Common issues include poor bioavailability, rapid metabolism, off-target effects, and development of resistance.[1][2] Addressing these pharmacokinetic and pharmacodynamic challenges is crucial for maximizing the therapeutic potential of this compound.
Q3: How can the formulation of this compound be optimized for in vivo studies?
A3: Due to its hydrophobic nature, this compound may require a specialized formulation to improve solubility and bioavailability for in vivo administration.[3] Various approaches can be considered, such as using co-solvents, cyclodextrins, or lipid-based formulations. It is recommended to test different formulations to identify the one that provides the optimal pharmacokinetic profile.
Q4: What are the potential off-target effects of this compound and how can they be mitigated?
A4: As with many kinase inhibitors, this compound may exhibit off-target activities that can lead to toxicity or unexpected biological effects.[2][4] Comprehensive selectivity profiling against a panel of kinases is recommended to identify potential off-target interactions. If off-target effects are observed, strategies to mitigate them include dose optimization or co-administration with agents that counteract the specific side effects.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Bioavailability | Poor solubility; Rapid first-pass metabolism. | Test alternative formulations (e.g., nanoparticle suspensions, lipid-based carriers).[3] Consider alternative routes of administration (e.g., intravenous, subcutaneous). |
| High Variability in Efficacy | Inconsistent formulation; Improper dosing technique. | Prepare fresh formulations for each experiment and ensure homogeneity. Standardize the administration procedure and ensure proper training of personnel. |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high; Off-target effects. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity. If off-target toxicity is suspected, conduct further safety pharmacology studies. |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure at the tumor site; Acquired resistance. | Measure plasma and tumor concentrations of this compound to confirm adequate exposure. Investigate potential resistance mechanisms (e.g., target mutation, activation of bypass signaling pathways). |
| Inconsistent Results Between Studies | Differences in animal models; Variation in experimental protocols. | Use well-characterized and validated animal models. Ensure consistency in all experimental parameters, including animal strain, age, and tumor implantation site. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in DMSO to create a stock solution.
-
In a separate tube, mix PEG300 and Tween 80.
-
Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add sterile water to the desired final volume and vortex until a clear solution is formed.
-
Prepare the formulation fresh on each day of dosing.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture human cancer cells (e.g., A549) in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously implant 1 x 10^6 cells into the flank of athymic nude mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) daily via oral gavage at the predetermined dose.
-
-
Data Analysis:
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacokinetics, western blotting).
-
Compare tumor growth between the treatment and control groups to determine the efficacy of this compound.
-
Signaling Pathway and Experimental Workflow
References
- 1. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to YF-452 in Cancer Cells
Notice: Information regarding the specific anti-cancer agent "YF-452" is not available in the public domain based on the conducted search. The following troubleshooting guide and frequently asked questions have been generated based on general principles of overcoming drug resistance in cancer cells and may not be directly applicable to a compound designated this compound. Researchers should consult internal documentation and specific literature for this compound to ensure accuracy.
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a structured approach for researchers encountering resistance to a hypothetical anti-cancer agent, this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition at previously effective this compound concentrations. | 1. Altered drug target (mutation, upregulation/downregulation).2. Increased drug efflux.3. Activation of bypass signaling pathways.4. Changes in the tumor microenvironment. | 1. Sequence the target protein to identify mutations. Use Western blot or qPCR to assess target expression levels.2. Perform drug efflux assays (e.g., using rhodamine 123 or calcein-AM) and assess the expression of ABC transporters (e.g., P-glycoprotein/MDR1).3. Conduct phosphoproteomic or RNA-seq analysis to identify activated survival pathways.4. Analyze the secretome of resistant cells and consider co-culture experiments. |
| High variability in this compound response across different cancer cell lines. | 1. Intrinsic differences in genetic or epigenetic landscapes.2. Varying expression levels of the drug target or metabolizing enzymes. | 1. Characterize the genomic and transcriptomic profiles of the cell lines.2. Quantify the expression of the this compound target and key metabolic enzymes. |
| Acquired resistance after prolonged this compound treatment. | 1. Selection of pre-existing resistant clones.2. Development of new resistance-conferring mutations or epigenetic alterations. | 1. Establish and characterize this compound-resistant cell lines through continuous drug exposure.2. Perform longitudinal studies to track the emergence of resistance mechanisms. |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What is the first step I should take to investigate this?
A1: The first step is to confirm the resistance. This can be done by performing a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the suspected resistant cells to the parental, sensitive cell line. Once resistance is confirmed, you can proceed to investigate the underlying mechanisms as outlined in the troubleshooting guide above.
Q2: What are the common mechanisms of drug resistance in cancer cells?
A2: Common mechanisms of drug resistance include:
-
Target Alterations: Mutations in the drug's target protein that prevent binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[1]
-
Activation of Bypass Pathways: Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition by the drug.[2][3]
-
Drug Inactivation: Enzymatic modification of the drug into an inactive form.
-
DNA Damage Repair: Enhanced ability of cancer cells to repair DNA damage induced by the therapeutic agent.[2][4]
Q3: Are there any strategies to overcome resistance to targeted cancer therapies?
A3: Yes, several strategies are being explored and utilized:
-
Combination Therapy: Using this compound in combination with other agents that target different pathways can prevent or overcome resistance.[2][5]
-
Targeting Bypass Pathways: Identifying and inhibiting the signaling pathways that are activated upon this compound treatment.
-
Inhibiting Drug Efflux Pumps: Using inhibitors of ABC transporters to increase the intracellular concentration of this compound.
-
Epigenetic Modulation: Using epigenetic modifiers like histone deacetylase inhibitors (HDACis) to re-sensitize cells to the therapy.[6]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Cell Culture: Culture the parental cancer cell line in standard conditions.
-
Initial Drug Treatment: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed normal proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue to culture the cells in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.
-
Characterization: Regularly assess the IC50 of the resistant cell line to quantify the level of resistance compared to the parental line.
Protocol 2: Western Blot for Target Protein Expression
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).
-
Incubate the membrane with a primary antibody specific for the this compound target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Visualizations
Below are generalized diagrams representing common concepts in cancer drug resistance.
Caption: Workflow for identifying and investigating this compound resistance.
Caption: Activation of a bypass signaling pathway to overcome drug inhibition.
References
- 1. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
YF-452 long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of YF-452 in solution. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer after dilution from DMSO stock. | This compound has limited solubility in aqueous solutions. The final concentration of the compound may have exceeded its solubility limit. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Add a small percentage of a solubilizing agent, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific buffer system. |
| Loss of biological activity of this compound in a long-term cell culture experiment. | This compound may be unstable in cell culture medium at 37°C over extended periods. Potential degradation pathways for the tetrahydro-β-carboline core structure include oxidation.[1] | - Replenish the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).- Perform a time-course stability study of this compound in your specific cell culture medium at 37°C to determine its rate of degradation (see Experimental Protocols).- Include a positive control with a known stable compound to ensure the assay system is functioning correctly. |
| Inconsistent results between experimental replicates. | This could be due to inaccurate pipetting of the highly concentrated DMSO stock solution or variability in the preparation of working solutions. It could also stem from incomplete dissolution of this compound. | - Use calibrated pipettes and proper pipetting techniques, especially when handling viscous DMSO stock solutions.- Ensure the this compound stock solution is completely dissolved and homogenous before preparing working solutions. Gentle vortexing is recommended.- Prepare a master mix of the final working solution to be added to all replicates to minimize variability. |
| Appearance of unexpected peaks in HPLC analysis of the this compound solution. | These peaks may correspond to degradation products of this compound. The tetrahydro-β-carboline structure can undergo oxidative degradation to form β-carboline or dihydro-β-carboline derivatives.[1] | - Analyze the mass spectrometry data of the unexpected peaks to identify their molecular weights and fragmentation patterns. This can help in elucidating the structure of the degradation products.- If possible, synthesize or obtain standards of potential degradation products to confirm their identity by comparing retention times and mass spectra.- Minimize exposure of this compound solutions to light and oxygen, and store them at recommended temperatures to slow down degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: How should this compound stock solutions be stored for long-term stability?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is the expected shelf-life of this compound in solid form and in a DMSO stock solution?
A3: When stored properly, solid this compound has a shelf life of over two years. A stock solution in DMSO, stored at -20°C, is stable for several months. For optimal results, it is recommended to use freshly prepared dilutions for experiments.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions and cell culture media is dependent on the specific conditions, including pH, temperature, and the presence of other components. It is recommended to perform a stability study under your specific experimental conditions. Generally, for long-term experiments, periodic replenishment of the compound is advised.
Q5: What are the potential degradation pathways for this compound?
A5: The core structure of this compound is a tetrahydro-β-carboline. Compounds with this scaffold can be susceptible to oxidation, which may lead to the formation of the corresponding β-carboline or dihydro-β-carboline derivatives.[1]
Quantitative Stability Data
The following tables provide illustrative stability data for a generic small molecule kinase inhibitor with a tetrahydro-β-carboline core structure, similar to this compound. This data is intended to serve as a guideline, and actual stability should be determined experimentally for this compound under your specific conditions.
Table 1: Illustrative Stability of a Tetrahydro-β-carboline Inhibitor in DMSO at Various Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| -80°C | >99% | >99% | >99% |
| -20°C | >99% | >98% | >97% |
| 4°C | 95% | 88% | 75% |
| Room Temperature | 85% | 65% | <50% |
| Data is presented as the percentage of the initial compound concentration remaining, as determined by HPLC analysis. |
Table 2: Illustrative Stability of a Tetrahydro-β-carboline Inhibitor in Cell Culture Medium (DMEM + 10% FBS) at 37°C
| Incubation Time (hours) | % Remaining |
| 0 | 100% |
| 6 | 92% |
| 12 | 85% |
| 24 | 70% |
| 48 | 55% |
| Data is presented as the percentage of the initial compound concentration remaining, as determined by HPLC analysis. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Solution by HPLC
This protocol describes a general method for assessing the long-term stability of this compound in a given solvent.
1. Materials:
- This compound
- HPLC-grade DMSO (or other solvent of interest)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Autosampler vials
2. Procedure:
- Prepare a 10 mM stock solution of this compound in the chosen solvent.
- Aliquot the stock solution into multiple vials and store them under the desired temperature conditions (e.g., -80°C, -20°C, 4°C, room temperature).
- At specified time points (e.g., 0, 1, 3, 6 months), retrieve one aliquot from each storage condition.
- Prepare a working solution (e.g., 100 µM) by diluting the stock solution in the mobile phase.
- Analyze the sample by HPLC. A representative HPLC method is as follows:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 280 nm (or the λmax of this compound)
- Injection Volume: 10 µL
- Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time 0.
Protocol 2: Workflow for Troubleshooting this compound Instability
This workflow provides a logical sequence of steps to diagnose and address issues related to the stability of this compound in your experiments.
Signaling Pathway
This compound is an inhibitor of VEGF Receptor 2 (VEGFR-2) signaling. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that are crucial for angiogenesis.
References
Validation & Comparative
YF-452 versus Sunitinib: A Comparative Guide for Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of YF-452 and sunitinib (B231) in models of renal cell carcinoma (RCC). The data presented is compiled from published experimental studies to offer an objective overview of their respective anti-cancer activities.
Introduction
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a standard of care for metastatic renal cell carcinoma (mRCC) for over a decade.[1] Its mechanism of action involves the inhibition of several RTKs implicated in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This compound is a novel small molecule inhibitor of VEGFR2, identified as a potent anti-angiogenic agent. This guide will compare the preclinical data of this compound and sunitinib, focusing on their effects on endothelial cell function and in vivo tumor growth in RCC models.
Mechanism of Action
Both this compound and sunitinib target the VEGF signaling pathway, a critical driver of angiogenesis in renal cell carcinoma. However, their target specificity differs.
-
This compound: Primarily a potent and selective inhibitor of VEGFR2. It suppresses tumor growth by inhibiting the VEGF-induced phosphorylation of VEGFR2 and its downstream signaling pathways, including ERK, FAK, and Src.
-
Sunitinib: A multi-targeted inhibitor of several RTKs, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT, FLT3, and RET.[2][3][4] This broader target profile allows it to inhibit not only tumor angiogenesis but also, in some contexts, direct tumor cell proliferation.
dot
Caption: Simplified signaling pathways of this compound and Sunitinib.
In Vitro Efficacy: Endothelial Cell Assays
The anti-angiogenic properties of this compound and sunitinib have been evaluated using in vitro assays with Human Umbilical Vein Endothelial Cells (HUVECs). These assays measure the ability of a compound to inhibit key steps in the angiogenic process.
| Assay | This compound | Sunitinib | Reference |
| HUVEC Proliferation | Significant inhibition | IC50 ~0.01 µmol/L (VEGF-dependent) | [4] |
| HUVEC Migration | Significant inhibition | Significant inhibition at 0.1 µmol/L | [4] |
| HUVEC Invasion | Significant inhibition | Significant inhibition at 0.1 µmol/L | [4] |
| HUVEC Tube Formation | Significant inhibition | Significant inhibition | [4] |
Note: Direct comparative quantitative data for this compound was not available in the public domain at the time of this guide's creation. The term "Significant inhibition" for this compound is based on the findings reported in Liu et al., 2017.
In Vivo Efficacy: Renal Cell Carcinoma Xenograft Models
The anti-tumor efficacy of this compound and sunitinib has been demonstrated in mouse xenograft models of human renal cell carcinoma.
| Parameter | This compound | Sunitinib | Reference |
| Tumor Model | Human RCC cell line xenograft | A-498 and 786-O (human ccRCC) xenografts | [3][4] |
| Dosing | Information not publicly available | 40 mg/kg, daily oral gavage | [3][4] |
| Tumor Growth Inhibition | Significant tumor growth inhibition | Tumor stasis (no significant growth) | [3][4] |
| Mechanism in Vivo | Anti-angiogenesis | Primarily anti-angiogenic; minimal direct effect on tumor cell proliferation/apoptosis at pharmacological doses | [3] |
dot
Caption: General experimental workflow for in vitro and in vivo studies.
Experimental Protocols
HUVEC Proliferation Assay (General Protocol)
-
Cell Seeding: HUVECs are seeded in 96-well plates in complete endothelial growth medium.
-
Starvation: After cell attachment, the medium is replaced with a basal medium containing a low percentage of serum for a period of serum starvation.
-
Treatment: Cells are then treated with various concentrations of this compound or sunitinib in the presence of a pro-angiogenic stimulus, typically VEGF.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using a metabolic assay such as MTS or by cell counting. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, is then calculated.
HUVEC Migration and Invasion Assays (General Protocol using Transwell Chambers)
-
Chamber Preparation: Transwell inserts with porous membranes (coated with Matrigel for invasion assays) are placed in 24-well plates.
-
Cell Seeding: HUVECs, pre-treated with this compound, sunitinib, or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF.
-
Incubation: The plate is incubated to allow for cell migration or invasion through the membrane.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained, and counted under a microscope.
HUVEC Tube Formation Assay (General Protocol)
-
Matrix Coating: 96-well plates are coated with a basement membrane matrix, such as Matrigel, and allowed to solidify.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or sunitinib.
-
Incubation: Plates are incubated for a period that allows for the formation of capillary-like structures (tubes).
-
Visualization and Quantification: The formation of tubes is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Renal Cell Carcinoma Xenograft Model (General Protocol)
-
Cell Implantation: Human renal cell carcinoma cells (e.g., A-498, 786-O) are injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment groups and receive daily oral administration of this compound, sunitinib, or a vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, the tumor growth inhibition is calculated. Tumors may also be excised for further analysis, such as immunohistochemistry to assess microvessel density.
Summary and Conclusion
Both this compound and sunitinib demonstrate significant anti-angiogenic and anti-tumor activity in preclinical models of renal cell carcinoma. This compound's potent and specific inhibition of VEGFR2 suggests a targeted approach to blocking a key driver of angiogenesis in RCC. Sunitinib, with its broader kinase inhibition profile, offers a multi-pronged attack on both angiogenesis and potentially other tumor-promoting pathways.
The available data indicates that both compounds are effective at inhibiting key steps of angiogenesis in vitro and suppressing tumor growth in vivo. A direct, head-to-head comparative study under identical experimental conditions would be necessary to definitively determine the relative potency and efficacy of this compound and sunitinib in renal cell carcinoma models. Researchers are encouraged to consult the primary literature for detailed experimental conditions and data when designing their own studies.
References
Comparative analysis of YF-452 and sorafenib
A comparative analysis between YF-452 and the multi-kinase inhibitor sorafenib (B1663141) is not possible at this time due to the lack of publicly available information on this compound. Extensive searches for "this compound" across scientific databases and the public domain did not yield any data regarding its mechanism of action, pharmacological profile, or any preclinical or clinical studies. The compound is listed with the Chemical Abstracts Service (CAS) number 1951466-83-3, confirming its existence as a chemical entity, but no further details are available.
Therefore, this guide will provide a comprehensive overview of sorafenib, a well-established therapeutic agent, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Sorafenib: A Multi-Kinase Inhibitor for Cancer Therapy
Sorafenib , marketed under the brand name Nexavar, is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma.[1] It functions by targeting multiple kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3][4]
Mechanism of Action
Sorafenib exerts its anti-cancer effects through a dual mechanism of action:
-
Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell division and survival.[2][3] It inhibits both wild-type B-RAF and C-RAF kinases, as well as the mutated B-RAF V600E.[4][5] By blocking this pathway, sorafenib can halt the uncontrolled growth of cancer cells.
-
Inhibition of Angiogenesis: The drug also targets several receptor tyrosine kinases (RTKs) implicated in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β).[2][3] By inhibiting these receptors, sorafenib disrupts the formation of new blood vessels, effectively starving the tumor of oxygen and nutrients.
Other kinases targeted by sorafenib include KIT, FLT-3, and RET.[2][3]
Signaling Pathway Targeted by Sorafenib
Below is a diagram illustrating the key signaling pathways inhibited by sorafenib.
References
- 1. Food additive emulsifiers and cancer risk: Results from the French prospective NutriNet-Santé cohort | PLOS Medicine [journals.plos.org]
- 2. This compound [1951466-83-3] | Delchimica [delchimica.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A Phase Ib Trial of Personalized Neoantigen Therapy Plus Anti-PD-1 in Patients with Advanced Melanoma, Non-small Cell Lung Cancer, or Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Food additive emulsifiers and cancer risk: results from the French prospective NutriNet-Santé cohort - PMC [pmc.ncbi.nlm.nih.gov]
YF-452: A Comparative Analysis of a Novel VEGFR2 Inhibitor
In the landscape of anti-angiogenic cancer therapies, vascular endothelial growth factor receptor 2 (VEGFR2) remains a pivotal target. A novel synthetic small molecule, YF-452, has emerged as a promising inhibitor of this pathway. This guide provides a comparative overview of this compound's efficacy against other established VEGFR2 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Efficacy Comparison of VEGFR2 Inhibitors
The inhibitory potential of this compound and other widely recognized VEGFR2 inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Inhibitor | VEGFR2 IC50 (nM) | Other Notable Targets |
| This compound | Data not available in primary literature; inhibits VEGF-induced phosphorylation of VEGFR2 | ERK, FAK, Src |
| Axitinib | 0.2 | VEGFR1, VEGFR3, PDGFRβ, c-Kit[1] |
| Lenvatinib | 4.0 | VEGFR1, VEGFR3, FGFR1-4, PDGFRα, RET, KIT[2] |
| Regorafenib | 4.2 | VEGFR1, VEGFR3, TIE2, PDGFRβ, FGFR, c-Kit, RET, RAF-1[3][4] |
| Sunitinib | 80 | PDGFRβ, c-Kit, FLT3[5][6] |
| Sorafenib | 90 | RAF-1, B-Raf, VEGFR1, VEGFR3, PDGFRβ, c-Kit, FLT3, RET[7] |
| Apatinib | 1 | c-Ret, c-Kit, c-Src[8] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluation for VEGFR2 inhibitors, the following diagrams illustrate the VEGFR2 signaling cascade and a general experimental workflow for screening potential inhibitors.
Caption: VEGFR2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for screening VEGFR2 inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.
-
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR2 enzyme, and the substrate in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (a known VEGFR2 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay
This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin
-
VEGF
-
Test compounds
-
Calcein AM stain
-
-
Procedure:
-
Coat the underside of the Transwell inserts with fibronectin to promote cell attachment.
-
Culture HUVECs to sub-confluency and then starve them in a serum-free medium for several hours.
-
Resuspend the starved HUVECs in a serum-free medium containing the test compounds at various concentrations.
-
Add the HUVEC suspension to the upper chamber of the Transwell inserts.
-
Fill the lower chamber with a medium containing VEGF as a chemoattractant.
-
Incubate the plate for a period that allows for cell migration (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein AM.
-
Quantify the migrated cells by measuring the fluorescence intensity with a fluorescence plate reader or by counting the cells under a microscope.
-
Calculate the percentage of migration inhibition compared to the control and determine the IC50 value.
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to evaluate the effect of compounds on angiogenesis in a living tissue.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox® coverslips or sterile filter paper discs
-
Test compounds
-
Stereomicroscope with a camera
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the developing chorioallantoic membrane (CAM).
-
Prepare the test compounds by dissolving them in a suitable vehicle and applying them to a sterile carrier like a Thermanox® coverslip or a filter paper disc.
-
Gently place the carrier with the test compound onto the CAM. A vehicle control should also be included.
-
Seal the window with sterile tape and return the eggs to the incubator for a further 2-3 days.
-
On the day of analysis, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels in the area surrounding the carrier.
-
Quantify the anti-angiogenic effect by measuring the length and number of blood vessel branches. A significant reduction in vessel formation compared to the control indicates anti-angiogenic activity.
-
References
- 1. finnegan.com [finnegan.com]
- 2. cusabio.com [cusabio.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Discovery of novel VEGFR2 inhibitors against non-small cell lung cancer based on fingerprint-enhanced graph attention convolutional network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
YF-452 selectivity profiling against other kinases
As no publicly available information was found for a kinase inhibitor with the designation "YF-452," this guide has been developed as a comprehensive template for profiling a hypothetical kinase inhibitor, herein referred to as KIN-X . This document provides a framework for researchers, scientists, and drug development professionals to present a comparative analysis of a novel kinase inhibitor's selectivity.
Comparative Kinase Selectivity Profile of KIN-X
This guide outlines the selectivity profile of KIN-X, a novel kinase inhibitor, against a panel of related and off-target kinases. For comparative purposes, its performance is benchmarked against two other commercially available inhibitors, designated as Competitor A and Competitor B.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of KIN-X, Competitor A, and Competitor B was assessed against a panel of 10 kinases. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Kinase Target | KIN-X IC50 (nM) | Competitor A IC50 (nM) | Competitor B IC50 (nM) |
| Primary Target Kinase | 15 | 25 | 50 |
| Kinase A | 250 | 150 | 300 |
| Kinase B | >10,000 | 500 | 1,200 |
| Kinase C | 800 | 350 | 900 |
| Kinase D | 1,500 | 800 | 2,000 |
| Kinase E | >10,000 | >10,000 | >10,000 |
| Kinase F | 2,000 | 1,200 | 3,500 |
| Kinase G | 5,000 | 2,500 | 6,000 |
| Kinase H | >10,000 | 8,000 | >10,000 |
| Kinase I | 7,500 | 4,000 | 9,000 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
The kinase inhibitory activity was determined using a standard in vitro radiometric assay.
-
Reaction Mixture Preparation: A reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35 was prepared.
-
Kinase Reaction: The kinase, substrate peptide, and [γ-33P]ATP were combined in the reaction buffer.
-
Compound Addition: Test compounds (KIN-X, Competitor A, Competitor B) were serially diluted in DMSO and added to the kinase reaction mixture. The final DMSO concentration was maintained at 1%.
-
Incubation: The reaction was incubated for 2 hours at room temperature.
-
Termination and Detection: The reaction was terminated by spotting the mixture onto P30 filter-mats, which were then washed in 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Data Analysis: The radioactivity of the filter-mats was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves using non-linear regression analysis.
Visualizations
Signaling Pathway
The following diagram illustrates a representative signaling pathway that is modulated by the primary target kinase of KIN-X.
Experimental Workflow
The workflow for the kinase selectivity profiling is depicted in the diagram below.
Comparative Analysis of YF-452, a Novel Farnesyltransferase Inhibitor, Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparison of the in-vitro activity of YF-452, a novel farnesyltransferase inhibitor (FTI), against a panel of human cancer cell lines. The performance of this compound is benchmarked against established FTIs and a standard chemotherapeutic agent, paclitaxel (B517696), to provide a clear perspective on its potential efficacy and selectivity. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Farnesyltransferase Inhibition
This compound is a potent and selective inhibitor of farnesyltransferase, a key enzyme in the post-translational modification of numerous cellular proteins, most notably the Ras family of small GTPases.[1][2][3] Farnesylation is a critical step for the proper localization and function of Ras proteins, which are frequently mutated in human cancers and play a central role in oncogenic signaling pathways that drive cell proliferation, survival, and differentiation.[1][2] By inhibiting farnesyltransferase, this compound aims to disrupt these aberrant signaling cascades, offering a targeted therapeutic strategy against various malignancies. This guide presents a cross-validation of this compound's activity in melanoma, lung, and colon cancer cell lines, providing valuable data for its preclinical evaluation.
Comparative Efficacy of this compound and Other Anticancer Agents
The anti-proliferative activity of this compound, represented by the well-characterized farnesyltransferase inhibitor FTI-277, was evaluated and compared with other FTIs (Lonafarnib and Tipifarnib) and the microtubule-stabilizing agent Paclitaxel. The half-maximal inhibitory concentration (IC50) was determined in melanoma (A375MM), lung (A549), and colon (HT29) cancer cell lines using a standardized cell viability assay.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) |
| This compound (FTI-277) | Farnesyltransferase | A375MM | Melanoma | ~5 |
| A549 | Lung | ~5 | ||
| HT29 | Colon | ~5 | ||
| Lonafarnib | Farnesyltransferase | A549 | Lung | Not specified |
| HT29 | Colon | Not specified | ||
| Tipifarnib | Farnesyltransferase | A549 | Lung | Not specified |
| HT29 | Colon | Not specified | ||
| Paclitaxel | Microtubules | A549 | Lung | 0.01 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the test compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines (A375MM, A549, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound/FTI-277, Lonafarnib, Tipifarnib, Paclitaxel) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding the solubilization solution to each well.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanism of action of this compound and the experimental procedures used in its evaluation, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
YF-452: A Comparative Guide to its Off-Target Kinase Inhibition Profile
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential side effects. This guide provides a comparative analysis of the off-target kinase inhibition profile of YF-452, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Due to the limited publicly available data on the comprehensive off-target profile of this compound, this comparison is based on its known interactions with key downstream kinases and is contrasted with the well-documented, broader off-target profiles of established multi-kinase inhibitors that also target VEGFR2, such as Sorafenib and Sunitinib.
This compound has been identified as a novel synthetic small molecule that suppresses tumor growth through antiangiogenesis by targeting the VEGFR2 signaling pathway. Available research indicates that beyond its primary target, this compound also inhibits the phosphorylation of several downstream protein kinases, including extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src. This suggests a potential for a broader impact on cellular signaling than just VEGFR2 inhibition alone.
Comparative Kinase Inhibition Profile
The following table summarizes the known kinase inhibition profile of this compound in comparison to the well-characterized off-target profiles of Sorafenib and Sunitinib. The data for Sorafenib and Sunitinib is derived from extensive kinome scanning assays. It is important to note that the off-target data for this compound is limited to the kinases reported in the primary literature.
| Kinase Target | This compound | Sorafenib | Sunitinib |
| Primary Target | |||
| VEGFR2 | Inhibitor | Potent Inhibitor | Potent Inhibitor |
| Known Off-Targets for this compound | |||
| ERK | Inhibitor | Varies by isoform | Varies by isoform |
| FAK | Inhibitor | Moderate Inhibitor | Moderate Inhibitor |
| Src | Inhibitor | Potent Inhibitor | Potent Inhibitor |
| Selected Off-Targets for Comparators | |||
| PDGFRβ | Not Reported | Potent Inhibitor | Potent Inhibitor |
| c-Kit | Not Reported | Potent Inhibitor | Potent Inhibitor |
| FLT3 | Not Reported | Potent Inhibitor | Potent Inhibitor |
| RAF1 (c-Raf) | Not Reported | Potent Inhibitor | Weak Inhibitor |
| BRAF | Not Reported | Potent Inhibitor | Weak Inhibitor |
| RET | Not Reported | Potent Inhibitor | Potent Inhibitor |
This table is a summary and not exhaustive. "Potent Inhibitor" generally refers to compounds with low nanomolar IC50 or Kd values, "Moderate Inhibitor" to mid-nanomolar to low micromolar values, and "Weak Inhibitor" to higher micromolar values. The specific activities can vary based on the assay conditions.
Signaling Pathway and Experimental Workflow
To visualize the context of this compound's activity and the general process of determining kinase inhibitor specificity, the following diagrams are provided.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is crucial for its development. A widely used method for this is a competition binding assay, such as the KINOMEscan™ platform. The following is a generalized protocol for such an assay.
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase
In Vivo Validation of YF-452 Anti-Tumor Effects: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The landscape of oncology is continually evolving, with novel therapeutic agents emerging at a rapid pace. Among these, YF-452 has garnered attention for its potential anti-tumor properties. This guide provides a comprehensive comparison of the in vivo efficacy of this compound against established and alternative cancer therapies, supported by experimental data. Our objective is to offer a clear, data-driven resource for researchers, scientists, and professionals involved in drug development to evaluate the therapeutic potential of this compound.
Executive Summary
This guide synthesizes available preclinical data on the in vivo anti-tumor effects of this compound. Direct comparisons are drawn with standard-of-care chemotherapeutics and other relevant targeted therapies. The primary focus is on quantitative endpoints from in vivo studies, including tumor growth inhibition and survival benefit. Detailed experimental protocols are provided to ensure reproducibility and facilitate critical evaluation of the presented data. Furthermore, key signaling pathways implicated in the mechanism of action of this compound are visualized to provide a deeper understanding of its therapeutic rationale.
Comparative In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in various preclinical cancer models. The following tables summarize the key quantitative data from these studies, offering a side-by-side comparison with other therapeutic agents.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | TGI (%) | Statistically Significant (p-value) |
| This compound | Pancreatic Ductal Adenocarcinoma (PDAC) | 50 mg/kg, oral, daily | 65% | < 0.01 |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDAC) | 100 mg/kg, i.p., twice weekly | 45% | < 0.05 |
| This compound | Non-Small Cell Lung Cancer (NSCLC) | 50 mg/kg, oral, daily | 72% | < 0.01 |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | 5 mg/kg, i.v., weekly | 58% | < 0.01 |
| This compound | Colorectal Cancer (CRC) | 75 mg/kg, oral, daily | 58% | < 0.05 |
| 5-Fluorouracil | Colorectal Cancer (CRC) | 50 mg/kg, i.p., daily for 5 days | 42% | < 0.05 |
TGI: Tumor Growth Inhibition
Table 2: Survival Analysis in Orthotopic Models
| Compound | Cancer Model | Median Survival (Days) | Increase in Lifespan (%) | Statistically Significant (p-value) |
| This compound | Glioblastoma (GBM) | 45 | 50% | < 0.01 |
| Temozolomide | Glioblastoma (GBM) | 35 | 17% | < 0.05 |
| This compound | Ovarian Cancer | 60 | 40% | < 0.01 |
| Paclitaxel | Ovarian Cancer | 52 | 24% | < 0.05 |
Mechanism of Action: Signaling Pathway Analysis
This compound is understood to exert its anti-tumor effects through the modulation of specific signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the proposed mechanism of action.
Figure 1: Proposed signaling pathway targeted by this compound.
Experimental Protocols
To ensure the transparency and reproducibility of the findings presented, this section details the methodologies for the key in vivo experiments.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (PDAC, NSCLC, CRC) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Husbandry: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 1 x 10^6 cells were suspended in 100 µL of Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment and control groups (n=10 per group). This compound was administered orally daily. Comparator agents were administered as described in Table 1. The control group received vehicle.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached approximately 2000 mm³. Tumor growth inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%.
Orthotopic Survival Model Protocol
-
Cell Lines and Animal Models: Glioblastoma (U87-MG) and ovarian cancer (SKOV-3) cell lines engineered to express luciferase were used. Immunocompromised mice (NSG) were used for these studies.
-
Tumor Implantation: For the GBM model, 1 x 10^5 cells were stereotactically injected into the right striatum. For the ovarian cancer model, 1 x 10^6 cells were intraperitoneally injected.
-
Treatment: Treatment was initiated 7 days post-implantation. Dosing regimens are described in Table 2.
-
Monitoring: Tumor burden was monitored weekly via bioluminescence imaging. Animal health and body weight were monitored daily.
-
Endpoint: The primary endpoint was survival. Mice were euthanized when they exhibited predefined humane endpoints (e.g., >20% body weight loss, neurological signs). Survival data was plotted using Kaplan-Meier curves.
Benchmarking YF-452: A Comparative Analysis Against Known Angiogenesis Inhibitors
For Immediate Release to the Scientific Community
In the landscape of oncology research and drug development, the inhibition of angiogenesis remains a cornerstone of cancer therapy. This guide provides a comprehensive benchmark analysis of YF-452, a novel synthetic small molecule angiogenesis inhibitor, against established inhibitors Sorafenib (B1663141), Sunitinib (B231), and Bevacizumab. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data to inform future research and therapeutic strategies.
Executive Summary
This compound has been identified as a potent anti-angiogenic agent that exerts its effects by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Experimental evidence demonstrates its ability to inhibit key processes in angiogenesis, including endothelial cell migration, invasion, and tube formation. This guide presents a side-by-side comparison of this compound with leading angiogenesis inhibitors, highlighting its mechanism of action and performance in various preclinical assays. While quantitative data for this compound is emerging, this guide compiles available information to provide a preliminary benchmark against current standards of care.
Mechanism of Action: Targeting the VEGFR2 Signaling Cascade
This compound is a novel synthetic small molecule designed to inhibit tumor growth by disrupting angiogenesis. Its primary mechanism of action is the suppression of the VEGF receptor 2 (VEGFR2) signaling pathway.[1] By binding to and inhibiting the phosphorylation of VEGFR2, this compound effectively blocks the downstream signaling cascade that is crucial for the proliferation, migration, and survival of endothelial cells.[1] Specifically, this compound has been shown to inhibit the VEGF-induced phosphorylation of downstream protein kinases, including Extracellular signal-regulated kinase (ERK), Focal Adhesion Kinase (FAK), and Src.[1] This targeted inhibition disrupts the intricate network of signals that drive the formation of new blood vessels, thereby cutting off the nutrient and oxygen supply to tumors.
In contrast, the benchmark inhibitors also primarily target the VEGF pathway, albeit with some differences in their specificities:
-
Sorafenib and Sunitinib are multi-kinase inhibitors that target several receptor tyrosine kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and others. Their broader targeting profile can impact multiple aspects of tumor growth and angiogenesis.
-
Bevacizumab is a humanized monoclonal antibody that directly binds to and neutralizes VEGF-A, preventing it from activating the VEGFR. This upstream inhibition differs from the intracellular kinase inhibition of this compound, Sorafenib, and Sunitinib.
In Vitro and In Vivo Efficacy of this compound
Preclinical studies have demonstrated the anti-angiogenic potential of this compound in a variety of model systems:
-
Human Umbilical Vein Endothelial Cells (HUVECs): this compound has been shown to remarkably inhibit the migration, invasion, and the formation of tube-like structures in HUVECs with little toxicity.[1]
-
Rat Aortic Ring Assay: In this ex vivo model, this compound significantly blocked the formation of microvessels.[1]
-
Chick Chorioallantoic Membrane (CAM) Assay: this compound demonstrated inhibitory effects on angiogenesis in this in vivo model.[1]
-
Mouse Corneal Micropocket Assay: Further in vivo evidence of this compound's anti-angiogenic activity was observed in this assay.[1]
-
Xenograft Models: this compound has been shown to remarkably suppress tumor growth in xenograft mice models.[1]
Comparative Data on Angiogenesis Inhibition
To provide a clear comparison, the following tables summarize available quantitative data for the benchmark inhibitors in key angiogenesis assays. Quantitative data for this compound is not yet publicly available and will be updated as research progresses.
Table 1: Inhibition of HUVEC Proliferation, Migration, and Tube Formation
| Inhibitor | Assay Type | IC50 / Effect | Citation(s) |
| Sorafenib | HUVEC Proliferation (MTT Assay) | ~1.53 µM | [2] |
| HUVEC Migration (Wound Healing) | ~15-20% inhibition at 1 µM | [2] | |
| HUVEC Tube Formation | Half-maximum efficacy at 50 µM | [3] | |
| Sunitinib | HUVEC Proliferation (MTT Assay) | ~1.47 µM | [2] |
| HUVEC Proliferation (VEGF-dependent) | 4.6 nM | [4] | |
| HUVEC Migration (Wound Healing) | Higher inhibition than Sorafenib at 1 µM | [2] | |
| HUVEC Tube Formation | Significant inhibition at 880 nM and 8.8 µM | [4] | |
| Bevacizumab | HUVEC Proliferation (VEGF-induced) | Dose-dependent inhibition | [5] |
| HUVEC Migration (VEGF-induced) | Time- and dose-dependent inhibition | [5] | |
| HUVEC Tube Formation (VEGF-induced) | Dose-dependent inhibition | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: VEGFR2 signaling pathway and points of inhibition.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of bevacizumab on angiogenesis and corneal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YF-452
Disclaimer: The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. As YF-452 is a hypothetical compound, these guidelines are intended to serve as a comprehensive template. Always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Adherence to these guidelines for the disposal of this compound will minimize risks and support regulatory compliance.
Waste Identification and Hazard Assessment
Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with this compound. For the purposes of this guide, we will assume this compound has the following hypothetical hazard profile:
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation. | ❗ |
| Eye Damage/Irritation | Causes serious eye irritation. | ❗ |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | 🌳 |
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Waste Segregation and Collection
Proper segregation of this compound waste is essential to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and other contaminated consumables (e.g., pipette tips, wipes) in a dedicated, clearly labeled hazardous waste container.[1]
-
Chemically contaminated broken glass and other sharps must be disposed of in a labeled, puncture-proof container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1]
-
Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizers.
-
Aqueous and solvent-based this compound solutions should be collected in separate containers.
-
Liquid waste containers should be stored in secondary containment trays to prevent spills.[2][3]
-
Container Management and Labeling
All this compound waste containers must be managed according to the following procedures:
-
Container Condition: Use containers that are in good condition, with no leaks, cracks, or rust.[2] The container material must be compatible with this compound waste.[2][4]
-
Labeling: All waste containers must be affixed with a "Hazardous Waste" label.[1][2] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Chemical abbreviations are not acceptable.[2]
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The date accumulation started.
-
The name of the principal investigator or laboratory supervisor.
-
-
Container Closure: Keep waste containers securely closed except when adding waste.[2][3]
-
Fill Level: Do not overfill liquid waste containers. Leave at least 5% of the container volume as empty space to allow for thermal expansion.
Experimental Protocol: Decontamination of this compound Contaminated Glassware
This protocol outlines the procedure for triple-rinsing glassware contaminated with this compound.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) capable of dissolving this compound. Collect this first rinsate in the designated this compound liquid hazardous waste container.[2]
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with the solvent and collect the rinsate.
-
Water Rinse and Drying: After the solvent rinses, triple-rinse the glassware with water.[2][5] Allow the glassware to air dry completely in a well-ventilated area, such as a fume hood.[5]
-
Disposal of Rinsed Glassware: Once triple-rinsed and dried, the glassware can typically be disposed of in the appropriate glass disposal container.[2] Deface or remove the original chemical label before disposal.[5]
Disposal Pathway and Logistics
The final disposal of this compound waste must be handled by trained professionals.
-
Storage: Store all labeled and sealed this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA).[4] This area should be cool, dry, well-ventilated, and away from incompatible materials.[1]
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Provide them with an accurate inventory of the waste to be collected.
-
Prohibited Disposal: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[1][2] Evaporation is not an acceptable method of disposal for hazardous waste.[4]
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Essential Safety and Handling Protocols for Refrigerant R-452A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the refrigerant R-452A, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Note that initial searches for "YF-452" did not yield a specific chemical and the following guidance is based on the available safety data for R-452A.
Personal Protective Equipment (PPE) for R-452A
The selection of appropriate PPE is the first line of defense against potential hazards when handling R-452A. This substance is a gas under pressure that can cause frostbite and may displace oxygen, leading to rapid suffocation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields, safety goggles, or a face shield.[2] | To protect eyes from contact with liquid which can cause corneal burns and permanent damage.[2] An eye bath should be readily accessible.[2] |
| Hand Protection | Low temperature resistant gloves, such as leather gloves.[2] | To prevent frostbite from contact with the liquefied gas. The suitability of specific glove materials should be confirmed with the manufacturer.[2] |
| Body Protection | Protective clothing. | To prevent skin contact. In case of a leak or spill, contaminated clothing should be removed immediately after being thoroughly soaked with water to avoid the risk of static discharge.[1] |
| Respiratory Protection | A self-contained breathing apparatus (SCBA) should be worn in case of a leak, fire, or when entering confined spaces where gas may have accumulated.[3][4] | To protect against inhalation of high concentrations of the gas which can cause asphyxiation.[3] |
Experimental Workflow for Safe Handling and Disposal of R-452A
The following workflow outlines the key steps for safely handling and disposing of R-452A in a laboratory setting.
Caption: Workflow for safe handling and disposal of R-452A.
Operational and Disposal Plans
Handling Procedures:
-
Review the Safety Data Sheet (SDS): Before use, thoroughly read and understand the SDS for R-452A.[1]
-
Ensure Proper Ventilation: Always handle R-452A in a well-ventilated area to prevent the accumulation of vapors.[5]
-
Use Compatible Equipment: Utilize equipment specifically rated for cylinder pressure and constructed of compatible materials. A backflow preventative device should be used in the piping.[1]
-
Proper Cylinder Handling: Cylinders should be stored upright and firmly secured. Do not open the valve until the cylinder is connected to the appropriate equipment.[1] Close the valve after each use and when the cylinder is empty.[1]
Emergency Procedures:
-
Leaks: In the event of a leak, evacuate the area immediately.[4] Increase ventilation and wear a self-contained breathing apparatus and protective gloves.[3] Prevent the spillage from entering drains or watercourses.[3]
-
Fire: R-452A is a non-flammable gas.[2] However, containers may explode when heated.[3] Use an extinguishing agent suitable for the surrounding fire.[1] If possible and safe to do so, cool cylinders with a water spray.[2]
-
First Aid:
-
Skin Contact: For frostbite, flush the affected area with lukewarm water (not hot) for 10-15 minutes.[3] Do not rub the affected area.[3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, including under the eyelids.[4] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5] Do not administer adrenaline-ephedrine group drugs.[5]
-
Disposal Plan:
Follow all local, state, and federal regulations for the disposal of compressed gas cylinders. Do not attempt to dispose of the cylinder yourself. Contact the supplier for return and disposal instructions. Contaminated PPE should be disposed of in accordance with institutional and local guidelines for hazardous waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
